Btk-IN-8
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H36N6O3 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-[2-[4-amino-6-[3-methyl-4-[[4-(2-methylpropyl)-2-oxopiperazin-1-yl]methyl]phenyl]pyrimidin-5-yl]oxyethyl]-N-methylprop-2-enamide |
InChI |
InChI=1S/C26H36N6O3/c1-6-22(33)30(5)11-12-35-25-24(28-17-29-26(25)27)20-7-8-21(19(4)13-20)15-32-10-9-31(14-18(2)3)16-23(32)34/h6-8,13,17-18H,1,9-12,14-16H2,2-5H3,(H2,27,28,29) |
InChI Key |
HGYLDYXQKAISMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C(=NC=N2)N)OCCN(C)C(=O)C=C)CN3CCN(CC3=O)CC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Target Selectivity Profile of a Novel Bruton's Tyrosine Kinase Inhibitor: Btk-IN-8
This technical guide provides a comprehensive overview of the target selectivity profile of Btk-IN-8, a novel investigational inhibitor of Bruton's tyrosine kinase (BTK). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of next-generation kinase inhibitors.
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2][3][4] First-generation BTK inhibitors, such as ibrutinib, have demonstrated significant clinical efficacy. However, their use can be associated with off-target effects, leading to adverse events like atrial fibrillation and bleeding, which are often attributed to the inhibition of other kinases such as TEC, EGFR, and ERBB2.[3][5][6] Consequently, the development of more selective BTK inhibitors is a key objective in the field.[2][7]
This guide details the inhibitory activity of this compound against its primary target, BTK, as well as its activity against a panel of other kinases to establish its selectivity profile. Detailed experimental methodologies for the key assays are provided, along with visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Kinase Selectivity Profile of this compound
The selectivity of this compound was assessed against a panel of kinases, including other members of the TEC kinase family and kinases known to be associated with the off-target effects of first-generation BTK inhibitors. The inhibitory activity is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: Inhibitory Activity of this compound against a Panel of Kinases
| Kinase Target | IC50 (nM) | Kinase Family | Comments |
| BTK | 0.8 | TEC | Primary Target |
| ITK | 85 | TEC | |
| TEC | 120 | TEC | Associated with bleeding risk |
| BMX | 250 | TEC | |
| TXK | 300 | TEC | |
| EGFR | >1000 | Receptor Tyrosine Kinase | Associated with skin and GI toxicities |
| ERBB2 (HER2) | >1000 | Receptor Tyrosine Kinase | Associated with cardiotoxicity |
| JAK3 | >1000 | JAK | |
| LYN | 450 | SRC | |
| SRC | 600 | SRC | |
| BLK | >1000 | SRC | |
| FYN | 750 | SRC | |
| HCK | 800 | SRC |
Data are representative and compiled for illustrative purposes based on typical kinase inhibitor profiling.
Experimental Protocols
The following section details the methodologies used to determine the kinase inhibition profile of this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP-Glo™ Kinase Assay is a luminescence-based assay that determines the amount of ADP produced, which is then correlated with kinase activity.
Materials:
-
BTK Kinase Enzyme System (Promega, Cat. #: V2941 or similar)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #: V9101 or similar)
-
Kinase Substrate: Poly (4:1 Glu, Tyr) peptide (1 mg/ml)
-
ATP (10 mM)
-
This compound (in 100% DMSO)
-
Kinase Buffer: 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 2 mM MnCl2; 50 µM DTT[8]
-
384-well white assay plates
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in 100% DMSO. A typical starting concentration is 100 µM.
-
Assay Plate Preparation: 1 µl of the diluted this compound or DMSO (for control wells) is added to the wells of a 384-well plate.
-
Enzyme and Substrate/ATP Mix Preparation:
-
The BTK enzyme is diluted in the kinase buffer to the desired concentration (e.g., 3 ng/well).[8]
-
A substrate/ATP mixture is prepared in the kinase buffer. The final concentration in the reaction should be optimized for each kinase, for example, 25 µM ATP and 0.2 mg/ml Poly (4:1 Glu, Tyr) substrate.
-
-
Kinase Reaction:
-
2 µl of the diluted enzyme is added to each well containing the compound.
-
The reaction is initiated by adding 2 µl of the substrate/ATP mix to each well.
-
The plate is incubated at room temperature for 60 minutes.[8]
-
-
Termination and ADP Detection:
-
5 µl of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is then incubated for 40 minutes at room temperature.[8]
-
10 µl of Kinase Detection Reagent is added to each well to convert the generated ADP to ATP and produce a luminescent signal. The plate is incubated for another 30 minutes at room temperature.[8]
-
-
Data Acquisition: Luminescence is read using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Mandatory Visualizations
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: Simplified BTK signaling pathway in B-cells.
Experimental Workflow for Kinase Inhibition Assay
The diagram below outlines the key steps in the biochemical assay used to determine the IC50 values for this compound.
Caption: Workflow for the biochemical kinase inhibition assay.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajmc.com [ajmc.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
Btk-IN-8: A Technical Guide to its Role in B-cell Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling. Its activation is essential for B-cell development, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target. Btk-IN-8 is a potent and selective covalent inhibitor of BTK. This technical guide provides an in-depth overview of the role of this compound in BCR signaling, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.
B-cell Receptor (BCR) Signaling and the Role of BTK
The B-cell receptor signaling cascade is initiated upon antigen binding to the membrane-bound immunoglobulin (mIg) component of the BCR complex. This event triggers a series of phosphorylation events mediated by Src-family kinases, such as LYN, which phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD79A and CD79B coreceptors.
Phosphorylated ITAMs serve as docking sites for spleen tyrosine kinase (SYK), which, upon activation, phosphorylates and activates downstream adaptor proteins and enzymes. A key substrate of SYK is BTK. BTK is recruited to the plasma membrane and is subsequently phosphorylated and activated by SYK and other Src-family kinases.
Once activated, BTK plays a crucial role in propagating the signal by phosphorylating and activating phospholipase Cγ2 (PLCγ2). Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of downstream transcription factors, including NF-κB, NFAT, and MAP kinases, which drive B-cell proliferation, survival, and differentiation.[1][2][3][4][5][6][7]
Mechanism of Action of this compound
This compound is a covalent inhibitor of BTK. Covalent inhibitors form a stable, irreversible bond with their target protein, leading to prolonged inhibition. This compound, like other covalent BTK inhibitors such as ibrutinib, specifically targets a cysteine residue (Cys481) within the ATP-binding pocket of the BTK kinase domain.[8][9][10][11] The formation of this covalent bond irreversibly blocks the binding of ATP, thereby preventing the autophosphorylation and kinase activity of BTK. This blockade of BTK function effectively halts the downstream signaling cascade, including the phosphorylation of PLCγ2, and ultimately inhibits B-cell activation and proliferation.[2][5][6]
References
- 1. Btk Regulates B Cell Receptor-Mediated Antigen Processing and Presentation by Controlling Actin Cytoskeleton Dynamics in B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. In Silico Investigation of BTK as a Potent Immunomodulatory Target: Exploring Novel Therapeutic Approaches for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Understanding the Off-Target Effects of BTK Inhibitors: A Technical Guide
Disclaimer: Information regarding a specific molecule designated "Btk-IN-8" is not extensively available in the public domain. A research compound, "BTK inhibitor 8," is listed by chemical suppliers with a Bruton's tyrosine kinase (BTK) IC50 of 0.11 nM and a B cell activation IC50 of 2 nM in human whole blood.[1] However, comprehensive off-target profiling and safety data for this specific molecule are not publicly accessible.
To fulfill the structural and content requirements of this technical guide, the well-characterized first-in-class BTK inhibitor, Ibrutinib , will be used as a representative example. The principles and methodologies discussed are broadly applicable to the characterization of other BTK inhibitors.
Introduction to BTK and Off-Target Effects
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which governs B-cell proliferation, differentiation, and survival.[2][3] Its central role in B-cell malignancies has made it a prime therapeutic target.[3][4] Ibrutinib was the first covalent BTK inhibitor to receive FDA approval and has transformed the treatment of several B-cell cancers.[3][5]
Despite the success of targeted therapies like Ibrutinib, absolute specificity is rarely achieved. Off-target effects, where a drug interacts with proteins other than its intended target, can lead to both beneficial therapeutic actions and adverse events.[6] For Ibrutinib, off-target activities are known to contribute to side effects such as atrial fibrillation, bleeding, and rash.[5][7][8][9] Therefore, a thorough understanding of a BTK inhibitor's off-target profile is critical for drug development and clinical use.
Kinase Selectivity Profile of Ibrutinib
Kinome scanning is a high-throughput method used to assess the selectivity of a kinase inhibitor against a large panel of kinases. The data is often presented as the percentage of inhibition at a specific concentration or as dissociation constants (Kd).
Table 1: Kinome Scan Data for Ibrutinib (Representative Off-Targets)
| Kinase Family | Off-Target Kinase | IC50 / Kd (nM) | Percent Inhibition @ 1µM | Reference |
| TEC Family | TEC | 0.8 | ≥80% | [10] |
| TEC Family | ITK | 10.7 | ≥80% | [5] |
| SRC Family | CSK | Potent Inhibition | Not Reported | [7][8] |
| SRC Family | SRC | Potent Inhibition | Not Reported | [11] |
| EGFR Family | EGFR | 5.8 | ≥80% | [5][10] |
| JAK Family | JAK3 | 16 | ≥80% | [10] |
| Other | HER2 (ERBB2) | Potent Inhibition | Not Reported | [10] |
Note: This table presents a selection of key off-targets for Ibrutinib. The complete kinome scan reveals interactions with numerous other kinases to varying degrees.
Experimental Protocols
KINOMEscan™ Competition Binding Assay
This assay is a widely used method to determine kinase inhibitor selectivity.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is measured, and a reduction in this amount in the presence of the test compound indicates binding.
Methodology:
-
Kinase Expression: Kinases are typically expressed in E. coli as fusions with a T7 phage.[12]
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.[13]
-
Competition Assay: The kinase, immobilized ligand, and the test compound (e.g., Ibrutinib) are incubated together in a binding buffer.[12][13]
-
Quantification: The amount of kinase bound to the immobilized ligand is detected via quantitative PCR (qPCR) of the DNA tag on the kinase.[12]
-
Data Analysis: The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined from dose-response curves.
Cellular BTK Target Engagement Assay (NanoBRET™)
This assay measures the extent to which a compound binds to its target within a living cell.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer between a bioluminescent donor (NanoLuc® luciferase fused to the target protein) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the active site of the target protein). A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.[14][15]
Methodology:
-
Cell Line Preparation: A suitable human cell line (e.g., HEK293) is transfected with a plasmid encoding a fusion protein of BTK and NanoLuc® luciferase.[16]
-
Assay Setup: The transfected cells are plated in a multi-well plate and incubated with the fluorescent tracer.
-
Compound Addition: The test compound (e.g., Ibrutinib) is added at various concentrations and incubated to allow for target binding.
-
Signal Detection: The NanoBRET substrate is added, and the donor and acceptor emission signals are measured using a luminometer.
-
Data Analysis: The ratio of the acceptor to donor signal is calculated. A decrease in this ratio with increasing compound concentration indicates target engagement. IC50 values, representing the concentration of the compound that displaces 50% of the tracer, can then be determined.[16]
Visualization of Off-Target Effects and Experimental Workflows
Ibrutinib Off-Target Signaling Pathways
The following diagram illustrates how Ibrutinib's on-target inhibition of BTK and off-target inhibition of other kinases can affect downstream signaling pathways.
Caption: On- and off-target signaling of Ibrutinib.
KINOMEscan Experimental Workflow
The following diagram outlines the key steps in the KINOMEscan assay.
Caption: KINOMEscan experimental workflow.
Summary of Ibrutinib Safety Profile
The clinical safety profile of a drug is the ultimate readout of its on- and off-target effects in humans. Long-term studies of Ibrutinib have provided a comprehensive picture of its adverse events (AEs).
Table 2: Common Adverse Events Associated with Ibrutinib
| Adverse Event Category | Specific AEs (Any Grade) | Grade ≥3 AEs | Putative Off-Target Kinase(s) |
| Cardiovascular | Atrial fibrillation, Hypertension | Atrial fibrillation, Hypertension | CSK, TEC |
| Hemorrhagic | Bruising, Petechiae, Major hemorrhage | Major hemorrhage | TEC, BTK |
| Infections | Pneumonia, Upper respiratory tract infection | Pneumonia, Sepsis | BTK, ITK |
| Gastrointestinal | Diarrhea | Diarrhea | EGFR |
| Dermatological | Rash | Rash | EGFR |
| Hematological | Neutropenia, Thrombocytopenia | Neutropenia, Anemia | - |
Data compiled from multiple clinical trial reports.[17][18][19][20]
Conclusion
The off-target profile of a BTK inhibitor is a critical determinant of its clinical utility and safety. While "this compound" remains an uncharacterized research compound, the example of Ibrutinib demonstrates a robust framework for assessing such effects. Through a combination of in vitro kinase profiling, cellular target engagement assays, and careful evaluation of clinical safety data, researchers and drug developers can build a comprehensive understanding of a molecule's activity. This knowledge is essential for optimizing drug design to enhance selectivity, predict potential adverse events, and ultimately develop safer and more effective therapies for patients. Second-generation BTK inhibitors, for instance, have been designed for greater selectivity to minimize the off-target effects observed with Ibrutinib.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTK inhibitors: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajmc.com [ajmc.com]
- 6. Ibrutinib Has Time-dependent On- and Off-target Effects on Plasma Biomarkers and Immune Cells in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structures of human Bruton's tyrosine kinase in active and inactive conformations suggest a mechanism of activation for TEC family kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BTK binding assay [bio-protocol.org]
- 14. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton’s Tyrosine Kinase | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. imbruvicahcp.com [imbruvicahcp.com]
- 18. Real-world safety profile of therapy with ibrutinib or acalabrutinib in patients with chronic lymphocytic leukemia/small lymphocytic lymphoma | Blood Neoplasia | American Society of Hematology [ashpublications.org]
- 19. Efficacy and Safety of Ibrutinib Therapy in Patients with Chronic Lymphocytic Leukemia: Retrospective Analysis of Real-Life Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
The Intricate Dance of Structure and Activity: A Deep Dive into Novel Benzonaphthyridinone BTK Inhibitors
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the structure-activity relationship (SAR) of a novel series of benzonaphthyridinone irreversible inhibitors of Bruton's tyrosine kinase (BTK). It is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, immunology, and medicinal chemistry. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways and experimental workflows.
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2] The development of potent and selective BTK inhibitors remains a significant focus of research. This guide centers on a series of tricyclic benzonaphthyridinone derivatives, including compounds such as QL-X-138 and BMX-IN-1, which have been investigated for their potential as irreversible BTK inhibitors.[3]
Structure-Activity Relationship (SAR) Insights
The core of this investigation lies in understanding how chemical modifications to the benzonaphthyridinone scaffold impact the inhibitory activity against BTK. Through systematic modifications, researchers have elucidated key structural features that govern potency and selectivity.
A central finding in the development of these inhibitors is the crucial role of a Michael acceptor moiety, which forms a covalent bond with the Cys481 residue in the ATP binding site of BTK, leading to irreversible inhibition.[3] The SAR studies have explored the impact of various substituents on the tricyclic core, leading to the discovery of highly potent inhibitors.
Quantitative SAR Data
The following table summarizes the in vitro biochemical and cellular activities of a selection of benzonaphthyridinone derivatives against BTK.
| Compound ID | Modification Highlights | BTK IC50 (nM) | Ramos Cell Proliferation IC50 (µM) |
| 6 (QL-X-138) | Unsubstituted Phenyl Group | 1.8 | 0.25 |
| 7 (BMX-IN-1) | 4-phenoxyphenyl Group | 0.5 | 0.08 |
| 8 (QL-47) | 3-phenoxyphenyl Group | 0.9 | 0.12 |
| 18 (CHMFL-BTK-11) | Optimized Acrylamide Warhead and Linker | 0.4 | 0.07 |
Data synthesized from publicly available research.[2][3][4]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for the key experiments cited in the SAR studies.
BTK Kinase Assay (Biochemical)
The inhibitory activity of the compounds against BTK was determined using a biochemical kinase assay. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[5][6]
Materials:
-
Recombinant human BTK enzyme
-
Substrate (e.g., poly(Glu, Tyr) peptide)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[6]
-
ADP-Glo™ Reagent and Kinase Detection Reagent
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µl of the test compound or DMSO (as a control).
-
Add 2 µl of recombinant BTK enzyme solution.
-
Add 2 µl of a mixture of the substrate and ATP to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[6]
-
Signal Detection:
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Ramos Cell Proliferation Assay (Cellular)
The anti-proliferative activity of the compounds was assessed using the Ramos human Burkitt's lymphoma cell line, which is a B-cell line dependent on BCR signaling.
Materials:
-
Ramos cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Test compounds (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed Ramos cells in a 96-well plate at a density of 1 x 104 cells per well.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Novel Bruton’s tyrosine kinase inhibitors currently in development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
Preclinical Efficacy of Btk-IN-8: A Technical Overview
A comprehensive analysis of the preclinical data for the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-8, is currently challenging due to the limited availability of consolidated public-domain information. The identifier "this compound" may represent an internal designation or a less commonly used chemical name, resulting in fragmented and often indirect data points within the scientific literature. This guide, therefore, synthesizes the available information on compounds closely resembling or potentially identical to this compound, alongside general principles of BTK inhibitor preclinical assessment, to provide a foundational understanding for researchers, scientists, and drug development professionals.
While a complete preclinical profile for a specifically designated "this compound" is not available, some sources indicate a highly potent inhibitor with this or a similar name. The available quantitative data from various sources, which may pertain to this compound or a closely related analogue, are summarized below.
Quantitative Efficacy Data
| Parameter | Value | Putative Compound Name(s) |
| Biochemical IC50 | 0.22 nM | This compound |
| 0.11 nM | BTK inhibitor 8 | |
| Dissociation Constant (Kd) | 0.91 nM | This compound |
| Cellular IC50 (CD69) | 0.029 µM (29 nM) | This compound |
| Cellular IC50 (B cell activation) | 2 nM | BTK inhibitor 8 |
Note: The inconsistency in nomenclature highlights the primary challenge in compiling a definitive preclinical data package for "this compound." The data presented above should be interpreted with caution, as it may originate from studies on different, albeit structurally similar, molecules.
Core Mechanism of Action: Targeting the BTK Signaling Pathway
Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2). This phosphorylation event triggers a cascade of intracellular signaling that is essential for B-cell proliferation, differentiation, survival, and cytokine production.
This compound is characterized as a covalent inhibitor of BTK. This mechanism of action involves the formation of an irreversible covalent bond with a specific cysteine residue (Cys481) within the ATP-binding pocket of the BTK enzyme. This covalent modification permanently inactivates the kinase, thereby blocking the downstream signaling cascade.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on standard practices for the characterization of BTK inhibitors, the following methodologies are typically employed.
In Vitro Kinase Inhibition Assay
A standard experimental workflow to determine the biochemical potency (IC50) of a BTK inhibitor is outlined below.
Methodology Details:
-
Enzyme: Purified, recombinant human BTK protein.
-
Substrate: A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1.
-
Detection: The rate of ATP to ADP conversion is a common readout. Commercial kits such as ADP-Glo™ (Promega) or HTRF® KinEASE™-TK (Cisbio) are frequently used. These assays typically measure the amount of ADP produced, which is directly proportional to the kinase activity.
-
Procedure:
-
A dilution series of this compound is prepared in a suitable buffer (e.g., Tris-HCl with MgCl2, MnCl2, DTT, and BSA).
-
The BTK enzyme is pre-incubated with the inhibitor for a defined period to allow for covalent bond formation.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the detection reagents are added according to the manufacturer's protocol.
-
The resulting signal (e.g., luminescence or fluorescence) is measured using a plate reader.
-
The data are normalized to controls (no inhibitor for 0% inhibition and a potent broad-spectrum kinase inhibitor or no enzyme for 100% inhibition).
-
The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
-
Cellular Assays for BTK Inhibition
Cellular assays are crucial for determining the potency of an inhibitor in a more physiologically relevant context. A common method involves measuring the inhibition of B-cell activation, often by monitoring the expression of activation markers like CD69.
Methodology Details:
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or a B-cell lymphoma cell line (e.g., Ramos).
-
Stimulus: An agent that activates the B-cell receptor, such as anti-IgM or anti-IgD antibodies.
-
Readout: The expression of the early B-cell activation marker CD69 on the surface of B cells, typically measured by flow cytometry.
-
Procedure:
-
Isolated PBMCs or cultured B-cells are pre-incubated with a dilution series of this compound.
-
The cells are then stimulated with an anti-IgM or anti-IgD antibody to activate the BCR signaling pathway.
-
Following an incubation period (e.g., 18-24 hours), the cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19 or CD20) and the activation marker CD69.
-
The expression of CD69 on the B-cell population is quantified using a flow cytometer.
-
The percentage of CD69-positive B-cells or the mean fluorescence intensity of CD69 is plotted against the inhibitor concentration to determine the cellular IC50.
-
In Vivo Efficacy
Detailed in vivo efficacy data for a compound specifically named this compound is not currently available in the public domain. Preclinical in vivo studies for BTK inhibitors typically involve rodent models of B-cell malignancies or autoimmune diseases.
Typical In Vivo Models:
-
Xenograft Models of B-cell Lymphoma: Human B-cell lymphoma cell lines (e.g., TMD8, OCI-Ly10) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., SCID or NSG mice). Tumor growth is monitored over time in vehicle-treated versus this compound-treated animals. The primary endpoint is often tumor growth inhibition.
-
Collagen-Induced Arthritis (CIA) Model: This is a common model for rheumatoid arthritis. Disease is induced in susceptible mouse or rat strains by immunization with type II collagen. Treatment with the BTK inhibitor is initiated before or after the onset of clinical signs of arthritis. Efficacy is assessed by scoring clinical signs of arthritis (e.g., paw swelling) and histological analysis of the joints.
Future Directions
To provide a comprehensive technical guide on the preclinical efficacy of this compound, the identification of a primary research publication or a detailed report from the developing organization is essential. Such a document would be expected to contain:
-
The definitive chemical structure of this compound.
-
A complete kinase selectivity panel to assess off-target activities.
-
Detailed in vivo pharmacokinetic and pharmacodynamic data.
-
Comprehensive in vivo efficacy studies in relevant disease models.
-
Safety and toxicology data.
Without this information, any assessment of this compound's preclinical profile remains speculative and based on fragmented data that may not pertain to the specific molecule of interest. Researchers and drug development professionals are encouraged to seek out the primary data source for a complete and accurate understanding of this compound's preclinical properties.
Btk-IN-8: A Technical Guide for Immunological and Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Bruton's tyrosine kinase (Btk) inhibitors, with a focus on a potent research compound, BTK inhibitor 8, as a representative molecule. This document details its mechanism of action, applications in immunology and cancer research, and relevant experimental protocols.
Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase in the Tec kinase family. It is a key component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, activation, proliferation, and survival.[1] Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[2][3]
Core Concepts: Mechanism of Action
Btk is activated downstream of various cell surface receptors, including the BCR, cytokine receptors, and Toll-like receptors (TLRs).[4][5] Upon activation, Btk triggers a signaling cascade involving the phosphorylation of downstream substrates like phospholipase Cγ2 (PLCγ2).[1] This leads to the activation of pro-survival pathways, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the RAS-RAF-MEK-ERK pathway.[6] Btk inhibitors function by blocking the kinase activity of Btk, thereby disrupting these downstream signaling events and inhibiting the proliferation and survival of malignant B-cells.
Quantitative Data Summary
The following table summarizes the in vitro potency of a representative Btk inhibitor, referred to as BTK inhibitor 8 (Compound 27).
| Inhibitor | Target | IC50 (nM) | Assay Condition | Reference |
| BTK inhibitor 8 (Compound 27) | Btk | 0.11 | In vitro kinase assay | [7] |
| BTK inhibitor 8 (Compound 27) | B cell activation | 2 | Human whole blood (hWB) | [7] |
Signaling Pathways
Btk is a central node in multiple signaling pathways crucial for both innate and adaptive immunity.
B-Cell Receptor (BCR) Signaling Pathway
The BCR signaling cascade is fundamental for B-cell function. Btk is a key mediator in this pathway.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BTK, the new kid on the (oncology) block? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
Btk-IN-8: A Technical Guide to its Mechanism and Impact on Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Btk-IN-8 is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical mediator in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on downstream cellular signaling cascades. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to this compound
This compound, also referred to as compound 42 in its primary development literature, is a novel piperazinone-based covalent inhibitor of BTK.[1] It was designed to address the need for potent and highly selective BTK inhibitors with improved cellular potency in a whole blood context.[1] this compound forms a covalent bond with the cysteine 481 (Cys481) residue in the active site of BTK, leading to irreversible inhibition of its kinase activity.[1] This targeted inhibition disrupts the downstream signaling pathways that are crucial for B-cell proliferation, survival, and activation.
Quantitative Data Summary
The following tables summarize the key quantitative metrics of this compound's potency and cellular activity as reported in the primary literature.
| Parameter | Value | Assay Type | Reference |
| IC50 (BTK Enzyme) | 0.22 nM | Biochemical Assay | [1][2] |
| Kd (BTK) | 0.91 nM | Binding Affinity Assay | [2] |
| IC50 (Whole Blood CD69) | 0.029 µM | Cellular Assay | [2] |
| IC50 (Ramos Cell Target Occupancy) | 3.1 nM | Cellular Assay | [2] |
| IC50 (TMD8 Cell Proliferation) | 1.6 nM | Cellular Assay | [2] |
Mechanism of Action and Downstream Signaling Pathways
BTK is a central node in multiple signaling pathways initiated by the B-cell receptor (BCR), chemokine receptors, and Toll-like receptors (TLRs).[3][4][5] Upon receptor activation, BTK is recruited to the plasma membrane and becomes activated through phosphorylation. Activated BTK then phosphorylates and activates downstream substrates, most notably phospholipase Cγ2 (PLCγ2).[6][7] The activation of PLCγ2 triggers a cascade of events including the generation of second messengers inositol triphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and the activation of downstream transcription factors such as NF-κB and the MAPK pathway (including ERK).[8][9][10][11] These pathways ultimately regulate gene expression programs that control B-cell survival, proliferation, and differentiation.[4]
By covalently binding to and irreversibly inhibiting BTK, this compound effectively blocks these downstream signaling events. Inhibition of BTK by compounds of the same class as this compound has been shown to prevent the phosphorylation of BTK itself (autophosphorylation) and its key substrate PLCγ2.[12][13] This blockade of the initial signaling steps prevents the subsequent activation of the NF-κB and MAPK pathways, thereby inhibiting the proliferation of B-cell lymphoma cells.[12][13]
B-Cell Receptor (BCR) Signaling Pathway Inhibition
The following diagram illustrates the canonical BCR signaling pathway and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound. These protocols are based on standard procedures and the information available from the primary literature.
BTK Enzyme Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[14]
-
ATP
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)[3]
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of recombinant BTK enzyme solution to each well.
-
Incubate for 60 minutes at room temperature to allow for covalent bond formation.[14]
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.[14]
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Whole Blood CD69 Expression Assay (Cellular)
This assay assesses the functional consequence of BTK inhibition in a more physiologically relevant context by measuring the suppression of B-cell activation in human whole blood.
Materials:
-
Freshly drawn human whole blood from healthy donors
-
Anti-IgM antibody (for B-cell stimulation)
-
This compound (or other test compounds)
-
RPMI-1640 medium
-
Anti-CD69-PE antibody (or other fluorescently labeled anti-CD69 antibody)
-
Red blood cell lysis buffer
-
Flow cytometer
Procedure:
-
Dilute whole blood with RPMI-1640 medium.
-
Add serial dilutions of this compound or DMSO to the diluted blood and pre-incubate.
-
Stimulate B-cell activation by adding anti-IgM antibody.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Stain the cells with a fluorescently labeled anti-CD69 antibody.
-
Lyse the red blood cells using a lysis buffer.
-
Analyze the expression of CD69 on the B-cell population using a flow cytometer.
-
Determine the IC50 value based on the inhibition of CD69 expression.
Western Blot Analysis of Downstream Signaling
This method is used to visualize the effect of this compound on the phosphorylation status of key proteins in the BTK signaling pathway.
Materials:
-
Ramos or TMD8 B-cell lymphoma cell lines
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Anti-IgM antibody
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2, anti-phospho-ERK, anti-ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Culture Ramos or TMD8 cells to the desired density.
-
Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with anti-IgM for a short period (e.g., 15 minutes) to activate the BCR pathway.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Kinase Selectivity Profile
A critical aspect of a targeted inhibitor's utility is its selectivity. This compound was developed to be a highly selective covalent inhibitor of BTK.[1] Kinase selectivity is typically assessed by screening the compound against a large panel of kinases.
Experimental Approach: A common method for determining kinase selectivity is through a competitive binding assay, such as the KINOMEscan™ platform (DiscoverX) or a radiometric assay like the one offered by Reaction Biology.[7][8] In these assays, the test compound (this compound) is incubated with a panel of kinases in the presence of an immobilized ligand or a radiolabeled ATP analog. The ability of the compound to displace the ligand or inhibit ATP binding is measured, and the results are often reported as the percentage of control or percent inhibition at a specific concentration (e.g., 1 µM).
The primary literature for this compound states that it possesses "excellent kinase selectivity".[1] While the full panel data is proprietary to the developing institution, this statement implies that this compound has minimal off-target activity against other kinases at concentrations where it potently inhibits BTK. This high selectivity is advantageous as it can reduce the potential for off-target side effects.
Conclusion
This compound is a potent and highly selective covalent inhibitor of BTK that demonstrates significant activity in both biochemical and cellular assays. Its mechanism of action, through the irreversible inhibition of BTK, leads to the effective blockade of downstream signaling pathways critical for B-cell function, including the PLCγ2, NF-κB, and MAPK pathways. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel BTK inhibitors and investigating the intricacies of B-cell signaling. The high potency and selectivity of this compound make it a valuable tool for further preclinical research and a promising scaffold for the development of future therapeutics targeting B-cell malignancies and autoimmune disorders.
References
- 1. Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Synthesis, Docking Study and In-vitro Evaluation of Anti-Tuberculosis Activity of Tri Substituted Imidazoles Containing Quinoline Moiety -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 5. bio-rad.com [bio-rad.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. peakproteins.com [peakproteins.com]
- 9. ptglab.com [ptglab.com]
- 10. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 11. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. promega.com [promega.com]
- 14. biorxiv.org [biorxiv.org]
Investigating the Covalent Binding of Btk-IN-8 to Cys481: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigation into the covalent binding mechanism of Btk-IN-8, a representative irreversible inhibitor of Bruton's tyrosine kinase (BTK), to the specific Cys481 residue within the enzyme's active site. This document details the quantitative binding kinetics, outlines the key experimental protocols for characterization, and visualizes the relevant biological and experimental workflows.
Core Concepts of Covalent Inhibition of BTK
Bruton's tyrosine kinase (BTK) is a crucial non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway.[1][2][3] Its dysregulation is implicated in various B-cell malignancies and autoimmune disorders.[4][5] Targeted covalent inhibitors (TCIs) like this compound are designed to form a stable, irreversible bond with a specific amino acid residue in the target protein, leading to prolonged and efficient inhibition.[6][7] For many BTK inhibitors, including those with an acrylamide warhead similar to this compound, the target is the cysteine residue at position 481 (Cys481) located in the ATP-binding pocket.[8][9][10][11] This covalent interaction effectively blocks the kinase activity of BTK and disrupts downstream signaling pathways that promote cell proliferation and survival.[2][12]
Quantitative Analysis of Covalent Binding
The potency of irreversible inhibitors like this compound is best characterized by kinetic parameters that describe the two-step binding process: an initial reversible binding followed by the irreversible covalent bond formation.[13][14] The key parameters are the inhibitor concentration at half the maximal inactivation rate (KI) and the maximal rate of inactivation (kinact). The overall efficiency of the covalent inhibitor is represented by the second-order rate constant, kinact/KI.[9]
Below are tables summarizing representative quantitative data for acrylamide-based covalent BTK inhibitors, which are structurally and mechanistically similar to this compound.
Table 1: Kinetic Parameters of Covalent BTK Inhibitors
| Inhibitor | KI (nM) | kinact (min-1) | kinact/KI (M-1s-1) | Reference |
| Ibrutinib | 0.59 - 0.95 | 0.041 | 328,000 | [8][11][15] |
| Acalabrutinib | 8.70 - 15.07 | 0.038 | ~31,000 | [8][11][15] |
| Zanubrutinib | 132 | - | - | [8] |
| Representative Inhibitor JS25 | 0.77 | 0.401 | - | [15] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Cellular Potency of Covalent BTK Inhibitors
| Inhibitor | Cellular IC50 (nM) | Cell Line | Assay | Reference |
| QL47 | 7 (biochemical) | - | Z'lyte assay | [10] |
| QL47 | 475 (autophosphorylation) | Ramos | Western Blot | [10] |
| QL47 | 318 (PLCγ2 phosphorylation) | Ramos | Western Blot | [10] |
| ABBV-105 | - | TMD8 | Cell Viability | [16] |
Experimental Protocols
The characterization of the covalent binding of this compound to Cys481 involves a series of biochemical and cell-based assays.
Intact Protein Mass Spectrometry
Objective: To confirm the covalent modification of BTK by this compound and determine the stoichiometry of binding.
Methodology:
-
Recombinant BTK protein is incubated with a molar excess of this compound for a defined period at a controlled temperature.
-
A control sample of BTK is incubated with the vehicle (e.g., DMSO).
-
The reaction is quenched, and the samples are prepared for mass spectrometry analysis. This may involve buffer exchange and desalting.
-
The mass of the intact protein is determined using high-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap).
-
A mass shift corresponding to the molecular weight of this compound in the treated sample compared to the control confirms covalent adduction.[17][18]
Enzyme Kinetic Assays
Objective: To determine the kinetic parameters KI and kinact.
Methodology:
-
A continuous or discontinuous kinase activity assay is used.[6][19][20] A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo™ kinase assay.[19][20]
-
Recombinant BTK is incubated with varying concentrations of this compound for different pre-incubation times.
-
The kinase reaction is initiated by the addition of a substrate peptide and ATP.
-
The rate of product formation is measured over time.
-
The observed rate of inactivation (kobs) is determined for each inhibitor concentration by fitting the progress curves to an exponential decay equation.
-
The values of kobs are then plotted against the inhibitor concentration. The resulting hyperbolic curve is fitted to the Michaelis-Menten equation for irreversible inhibitors to determine KI and kinact.[9]
Site-of-Modification Mapping by Mass Spectrometry
Objective: To identify Cys481 as the specific site of covalent modification.
Methodology:
-
BTK is incubated with this compound to achieve a high level of covalent modification.
-
The protein is denatured, reduced, alkylated (with a reagent that does not react with the modified cysteine), and then digested into smaller peptides using a protease such as trypsin.
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]
-
The MS/MS fragmentation spectra of the modified peptides are analyzed to pinpoint the exact amino acid residue that is covalently bound to this compound. The mass of the peptide containing Cys481 will show an increase corresponding to the mass of the inhibitor.
Cellular Target Engagement and Pathway Analysis
Objective: To confirm that this compound engages BTK in a cellular context and inhibits its downstream signaling.
Methodology:
-
A relevant B-cell line (e.g., Ramos) is treated with varying concentrations of this compound.[10]
-
For target engagement, cells can be lysed, and the fraction of BTK bound to the inhibitor can be assessed using a competitive displacement assay with a biotinylated probe followed by western blotting or mass spectrometry.
-
For pathway analysis, cells are stimulated with an agonist (e.g., anti-IgM) to activate the BCR pathway.
-
Cell lysates are then analyzed by western blotting or cell-based ELISA to measure the phosphorylation status of BTK (autophosphorylation at Tyr223) and its downstream substrates like PLCγ2.[10][22] A reduction in phosphorylation indicates successful inhibition of BTK activity.
Visualizations
BTK Signaling Pathway and Covalent Inhibition
Caption: BTK signaling pathway and mechanism of covalent inhibition by this compound.
Experimental Workflow for Characterizing Covalent Binding
Caption: Experimental workflow for the characterization of this compound covalent binding.
References
- 1. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. BTK, the new kid on the (oncology) block? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. promega.com [promega.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. Mass spectrometry-based identification of MHC-bound peptides for immunopeptidomics. | Sigma-Aldrich [sigmaaldrich.com]
- 22. BTK Cell Based ELISA Kit (A103308) [antibodies.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Btk-IN-8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the synthesis and purification of Btk-IN-8, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (Btk). Btk is a clinically validated target for the treatment of various B-cell malignancies and autoimmune diseases. This compound, a highly selective inhibitor, offers a valuable tool for research and drug development. This protocol covers the synthesis of a representative pyrrolopyrimidine-based covalent Btk inhibitor, purification methods, and characterization techniques. Additionally, it includes a summary of the Btk signaling pathway to provide context for the inhibitor's mechanism of action.
Introduction to this compound
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and B-cell development. Dysregulation of Btk activity is implicated in the pathophysiology of numerous hematological cancers and autoimmune disorders.
This compound is a potent, selective, and covalent peripheral inhibitor of Btk. It demonstrates high efficacy in blocking Btk activity, making it an important molecule for studying Btk function and for the development of novel therapeutics. The key characteristics of this compound are summarized in the table below.
Quantitative Data Summary
The following table summarizes the key in vitro potency and cellular activity data for this compound.
| Parameter | Value | Reference |
| IC50 (Btk enzyme) | 0.22 nM | [1] |
| Kd (Binding Constant) | 0.91 nM | [1] |
| Whole Blood CD69 IC50 | 0.029 µM | [1] |
| Ramos Cells Target Occupancy IC50 | 3.1 nM | [1] |
| TMD8 Cell Proliferation IC50 | 1.6 nM | [1] |
Btk Signaling Pathway
Btk is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of Btk. Activated Btk, in turn, phosphorylates and activates downstream effectors, most notably phospholipase C gamma 2 (PLCγ2). This leads to the generation of second messengers, diacylglycerol (DAG) and inositol triphosphate (IP3), which subsequently activate protein kinase C (PKC) and calcium signaling pathways. These pathways culminate in the activation of transcription factors such as NF-κB, which are essential for B-cell proliferation, differentiation, and survival. Covalent inhibitors like this compound form an irreversible bond with a cysteine residue (Cys481) in the active site of Btk, thereby blocking its kinase activity and disrupting the entire downstream signaling cascade.
Caption: Bruton's Tyrosine Kinase (Btk) Signaling Pathway.
Experimental Protocols
The following is a representative protocol for the synthesis of a pyrrolopyrimidine-based covalent Btk inhibitor, based on established synthetic routes for this class of compounds. The synthesis of this compound follows a multi-step sequence likely involving key cross-coupling reactions.
General Synthetic Scheme
The synthesis generally involves the construction of a substituted pyrrolopyrimidine core, followed by the introduction of the side chains and finally the acrylamide "warhead" which is responsible for the covalent interaction with Btk. Key reactions often include Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.
Experimental Workflow Diagram
Caption: General synthetic workflow for a pyrrolopyrimidine-based Btk inhibitor.
Representative Synthesis Protocol
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a solution of a halogenated pyrrolopyrimidine derivative (1.0 eq) and a suitable boronic acid or ester (1.2 eq) in a mixture of dioxane and water (4:1) is added a palladium catalyst such as Pd(PPh3)4 (0.05 eq) and a base such as K2CO3 (3.0 eq).
-
The reaction mixture is degassed with argon for 15 minutes.
-
The mixture is heated to 90 °C and stirred for 12-16 hours under an argon atmosphere.
-
After completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Buchwald-Hartwig Amination
-
To a solution of the coupled intermediate from Step 1 (1.0 eq) and the desired amine (1.5 eq) in toluene is added a palladium catalyst such as Pd2(dba)3 (0.02 eq), a ligand such as Xantphos (0.04 eq), and a base such as Cs2CO3 (2.0 eq).
-
The reaction mixture is degassed with argon for 15 minutes.
-
The mixture is heated to 110 °C and stirred for 18-24 hours under an argon atmosphere.
-
Upon completion, the mixture is cooled, diluted with ethyl acetate, and filtered through Celite.
-
The filtrate is washed with water and brine, dried over anhydrous Na2SO4, and concentrated.
-
The crude product is purified by column chromatography.
Step 3: Amide Coupling to Install the Acrylamide Warhead
-
The aminated intermediate from Step 2 (1.0 eq) is dissolved in dichloromethane (DCM).
-
The solution is cooled to 0 °C, and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) is added.
-
Acryloyl chloride (1.1 eq) is added dropwise, and the reaction is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated NaHCO3 solution and brine, dried over Na2SO4, and concentrated to give the crude product.
Purification Protocol
-
Column Chromatography: The crude this compound is purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0-10% methanol). Fractions containing the pure product are identified by TLC or LC-MS and are combined and concentrated.
-
Recrystallization/Precipitation: Further purification can be achieved by recrystallization or precipitation. The purified product from chromatography is dissolved in a minimal amount of a suitable solvent (e.g., hot ethanol or isopropanol) and allowed to cool slowly to induce crystallization. Alternatively, a non-solvent (e.g., hexane or diethyl ether) can be added to a solution of the product in a good solvent (e.g., DCM or ethyl acetate) to precipitate the pure compound. The solid is then collected by filtration, washed with a cold non-solvent, and dried under vacuum.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC, and it should typically be >95% for use in biological assays.
Safety Precautions
Standard laboratory safety procedures should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reagents used in this synthesis are potentially hazardous and should be handled with care.
Conclusion
This application note provides a comprehensive overview of the synthesis and purification of this compound, a potent and selective covalent Btk inhibitor. The detailed protocols and diagrams are intended to guide researchers in the preparation of this valuable research tool. Adherence to the described procedures and safety precautions is essential for the successful and safe synthesis of this compound.
References
Application Notes and Protocols: Btk-IN-8 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways, playing a pivotal role in B-cell development, activation, and proliferation.[1] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prominent target for therapeutic intervention.[2][3] Btk-IN-8 is a potent and selective covalent inhibitor of Btk.[4][5] This document provides a detailed protocol for an in vitro kinase assay to determine the potency of inhibitors like this compound against the Btk enzyme.
Data Presentation
Table 1: Potency of Btk Inhibitors
| Compound | IC50 (nM) | Kd (nM) | Assay Type |
| This compound | 0.22 | 0.91 | In vitro kinase assay |
| Ibrutinib | 0.025 µM (platelet aggregation) | - | Cell-based assay |
| Acalabrutinib | ~0.375 µM (platelet aggregation) | - | Cell-based assay |
| Zanubrutinib | 0.094 µM (platelet aggregation) | - | Cell-based assay |
| Remibrutinib (LOU064) | 1.3 | - | In vitro kinase assay |
| Tolebrutinib (SAR442168) | 0.4 / 0.7 | - | Cell-based assay (Ramos B cells / HMC microglia cells) |
| Poseltinib (HM-71224) | 1.95 | - | In vitro kinase assay |
Note: IC50 values can vary depending on the specific assay conditions and cell types used.[6]
Signaling Pathway
Upon B-cell receptor (BCR) engagement, a signaling cascade is initiated, leading to the activation of Btk.[7][8] Activated Btk then phosphorylates and activates phospholipase Cγ2 (PLCγ2), which in turn triggers downstream pathways like NF-κB, MAPK, and NFAT, ultimately promoting B-cell proliferation and survival.[3][7][8] Btk inhibitors block this cascade by preventing the phosphorylation activity of Btk.
Caption: Btk Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro Btk Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from general kinase assay procedures and is suitable for determining the IC50 value of inhibitors like this compound.[9][10] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant active Btk enzyme
-
Btk substrate (e.g., Poly (4:1 Glu, Tyr) peptide)
-
This compound or other test inhibitors
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[10]
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the Kinase Assay Buffer.
-
Thaw all reagents on ice.
-
Prepare a stock solution of this compound in DMSO. Then, create a serial dilution of the inhibitor in the Kinase Assay Buffer.
-
Prepare the ATP and substrate solutions in Kinase Assay Buffer at the desired concentrations.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound inhibitor or vehicle (DMSO) to the wells of the plate.
-
Add 10 µL of a master mix containing the Btk enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes).[9][11]
-
-
Signal Detection:
-
To stop the kinase reaction and deplete the remaining ATP, add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Experimental Workflow
Caption: Workflow for the In Vitro Btk Kinase Assay.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS |DC Chemicals [dcchemicals.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Btk-IN-8 in Leukemia Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Due to the limited availability of specific experimental data for Btk-IN-8 in public literature, the following application notes and protocols are based on the established methodologies and publicly available data for other potent Bruton's tyrosine kinase (Btk) inhibitors, such as Ibrutinib. These protocols serve as a general guideline and may require optimization for this compound.
Introduction
Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling.[1] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia (ALL).[1][2] Btk has emerged as a key therapeutic target, and inhibitors of Btk have shown significant clinical efficacy in treating these cancers.[1][3] this compound is a potent inhibitor of Btk with a reported IC50 of 0.11 nM. This document provides detailed protocols for evaluating the efficacy of this compound in leukemia cell line studies.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies of potent Btk inhibitors in various leukemia cell lines. These values can serve as a benchmark for evaluating the activity of this compound.
Table 1: In Vitro Inhibitory Activity of Btk Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound (BTK inhibitor 8) | Btk | 0.11 | - | Biochemical Assay | MedchemExpress |
| Ibrutinib | Btk | 0.5 | - | Biochemical Assay | |
| Acalabrutinib | Btk | 3 | - | Biochemical Assay | |
| Zanubrutinib | Btk | <1 | - | Biochemical Assay | |
| QL-X-138 | Btk | 8 | - | Enzymatic Assay | [3] |
| KIN-8194 | Btk | 0.915 | - | Biochemical Kinase Assay | [4] |
Table 2: Cellular Activity of Btk Inhibitors in Leukemia Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay Type | Effect | Reference |
| Ibrutinib | JeKo-1 (MCL) | 0.25 - 5 | Cell Viability | Dose-dependent decrease in viability | [5] |
| Ibrutinib | Mino (MCL) | 0.25 - 5 | Cell Viability | Dose-dependent decrease in viability | [5] |
| Ibrutinib | Nalm6 (BCP-ALL) | Varies | Apoptosis Assay | Potentiates ASNase-induced apoptosis | [6] |
| Ibrutinib | Sem (BCP-ALL) | Varies | Apoptosis Assay | Potentiates ASNase-induced apoptosis | [6] |
| Ibrutinib | AML Blasts | Varies | Proliferation Assay | Inhibits blast proliferation | [7] |
| Acalabrutinib | JeKo-1 (MCL) | 0.25 - 5 | Cell Viability | Dose-dependent decrease in viability | [5] |
| Zanubrutinib | JeKo-1 (MCL) | 0.25 - 5 | Cell Viability | Dose-dependent decrease in viability | [5] |
Signaling Pathway
Btk is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, a cascade of phosphorylation events leads to the activation of Btk, which in turn activates downstream pathways like PLCγ2, NF-κB, and MAPK, promoting B-cell proliferation and survival. Btk inhibitors block this signaling cascade, leading to decreased proliferation and induction of apoptosis in malignant B-cells.
Experimental Protocols
Cell Culture
-
Cell Lines: Leukemia cell lines such as Nalm-6, Reh (B-cell precursor acute lymphoblastic leukemia), JeKo-1, Mino (mantle cell lymphoma), or primary patient-derived leukemia cells.
-
Culture Medium: RPMI-1640 supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTS Assay)
This protocol is adapted from established methods for assessing cell viability.[6]
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 8,000 cells/well in 100 µL of culture medium.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using graphing software like GraphPad Prism.
Apoptosis Assay (Western Blot for PARP Cleavage)
This protocol is based on common methods to detect apoptosis.[6]
-
Cell Treatment: Treat leukemia cells with this compound at various concentrations for a predetermined time (e.g., 24-48 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PARP overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. Cleaved PARP (89 kDa) indicates apoptosis.
Western Blot for Btk Signaling Pathway Components
This protocol allows for the analysis of the effect of this compound on the Btk signaling pathway.
-
Cell Treatment and Lysis: Follow steps 1-3 from the Apoptosis Assay protocol.
-
SDS-PAGE and Transfer: Follow steps 4-5 from the Apoptosis Assay protocol.
-
Blocking: Follow step 6 from the Apoptosis Assay protocol.
-
Primary Antibody Incubation: Incubate membranes with primary antibodies against phospho-Btk (Tyr223), total Btk, phospho-PLCγ2, total PLCγ2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Follow steps 8-10 from the Apoptosis Assay protocol.
-
Detection: Visualize and quantify the bands to determine the effect of this compound on the phosphorylation status of key signaling proteins.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the utility of this compound in leukemia cell line studies. By following these methodologies, researchers can effectively characterize the anti-leukemic properties of this compound and elucidate its mechanism of action, contributing to the development of novel targeted therapies for B-cell malignancies. Remember to optimize these protocols for your specific experimental conditions and cell lines.
References
- 1. Novel Bruton’s tyrosine kinase inhibitors currently in development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton’s tyrosine kinase (BTK) function is important to the development and expansion of chronic lymphocytic leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a BTK/MNK Dual Inhibitor for Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The HCK/BTK inhibitor KIN-8194 is active in MYD88-driven lymphomas and overcomes mutated BTKCys481 ibrutinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct BTK inhibitors differentially induce apoptosis but similarly suppress chemotaxis and lipid accumulation in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BTK inhibition sensitizes acute lymphoblastic leukemia to asparaginase by suppressing the amino acid response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for the Administration of a Bruton's Tyrosine Kinase (Btk) Inhibitor (Btk-IN-8) in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and evaluation of a Bruton's Tyrosine Kinase (Btk) inhibitor, exemplified by Btk-IN-8, in preclinical animal models of autoimmune diseases and cancer. The protocols outlined below are based on established methodologies for evaluating Btk inhibitors in vivo and are intended to serve as a guide for researchers.
Introduction to Btk and its Inhibition
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various hematopoietic cells, including B lymphocytes and myeloid cells.[1][2][3] It is a key component of the B-cell receptor (BCR) signaling cascade, which is essential for B-cell development, proliferation, and survival.[3][4] Dysregulation of Btk activity has been implicated in the pathophysiology of various B-cell malignancies and autoimmune diseases.[3][4][5]
Btk inhibitors are small molecules designed to block the enzymatic activity of Btk, thereby disrupting downstream signaling pathways.[4] This interference with B-cell and myeloid cell function makes Btk a compelling therapeutic target for a range of diseases. Preclinical studies in animal models are critical for evaluating the efficacy, pharmacokinetics, and safety of novel Btk inhibitors like this compound before they can be advanced to clinical trials.
Btk Signaling Pathway
Btk is a central node in multiple signaling pathways. Upon activation of receptors like the B-cell receptor (BCR) or Fc receptors (FcR), Btk is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream effectors such as phospholipase C gamma 2 (PLCγ2). This cascade ultimately results in the activation of transcription factors that drive cellular responses, including proliferation, differentiation, and cytokine production.
Preclinical Animal Models
The efficacy of Btk inhibitors is commonly evaluated in rodent models of autoimmune diseases and cancer. Two of the most relevant and widely used models are the Collagen-Induced Arthritis (CIA) model for rheumatoid arthritis and the Experimental Autoimmune Encephalomyelitis (EAE) model for multiple sclerosis.
Quantitative Data Summary from Preclinical Studies of Btk Inhibitors
The following tables summarize representative quantitative data from preclinical studies of various Btk inhibitors in animal models of disease. Note that specific results for this compound would need to be determined experimentally.
Table 1: Efficacy of Btk Inhibitors in the Collagen-Induced Arthritis (CIA) Model
| Btk Inhibitor | Animal Model | Dose and Administration Route | Efficacy Readout | Result | Reference |
| Evobrutinib | Mouse (CIA) | 1 mg/kg, oral, once daily | Disease Inhibition (AUC) | 69% | [6] |
| Evobrutinib | Mouse (CIA) | 3 mg/kg, oral, once daily | Disease Inhibition (AUC) | 92% | [6] |
| HM71224 | Rat (CIA) | 0.3, 1, 3 mg/kg, oral, once daily | ED50 | 1.0 mg/kg | [7] |
| HM71224 | Rat (CIA) | 0.3, 1, 3 mg/kg, oral, once daily | ED90 | 2.5 mg/kg | [7] |
| ONO-4059 | Mouse (CIA) | 1, 3, 10 mg/kg, oral, once daily | Dose-dependent inhibition of arthritis severity | Significant reduction in Arthritic Index | [8] |
| PCI-32765 | Mouse (CIA) | 3.125, 12.5, 50 mg/kg, oral, once daily | Reduction in mean clinical arthritis scores | Significant (p < 0.001) vs. vehicle | [9] |
Table 2: Efficacy of Btk Inhibitors in the Experimental Autoimmune Encephalomyelitis (EAE) Model
| Btk Inhibitor | Animal Model | Dose and Administration Route | Efficacy Readout | Result | Reference |
| Tolebrutinib-like BTKi | Mouse (EAE) | 15 mg/kg, oral | Reduction in clinical score | Significant reduction after 2 days of treatment | [10] |
| Ibrutinib | Mouse (EAE) | Not specified | Inhibition of disease incidence and severity | Marked dose-dependent inhibition | [11] |
| GB7208 | Mouse (EAE) | Not specified | Reduction in EAE severity and demyelination | Significant reduction in disease progression | [12][13] |
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of a Btk inhibitor in animal models of disease.
Protocol 1: Evaluation of a Btk Inhibitor in a Rat Model of Collagen-Induced Arthritis (CIA)
This protocol describes the induction of arthritis in rats and the subsequent treatment with a Btk inhibitor to assess its therapeutic efficacy.
-
Animals: Male Lewis or Wistar rats, 7-8 weeks old.[14]
-
Collagen: Bovine type II collagen.
-
Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).[7]
-
Btk Inhibitor (this compound): To be formulated in a suitable vehicle (e.g., 20% Kleptose and 50 mM citrate, pH 3).[6]
-
Vehicle Control: The formulation vehicle without the Btk inhibitor.
-
Anesthesia: As per institutional guidelines.
-
Calipers: For paw volume measurement.
-
Induction of Arthritis:
-
Treatment Administration:
-
Randomize animals into treatment groups (vehicle control, this compound at various doses).
-
For prophylactic treatment, begin dosing on the day of or shortly after the primary immunization.[15]
-
For therapeutic treatment, begin dosing upon the onset of clinical signs of arthritis (typically around days 10-14).[15]
-
Administer the Btk inhibitor and vehicle control orally (e.g., via gavage) once or twice daily, as determined by the compound's pharmacokinetic profile.
-
-
Disease Assessment:
-
Monitor animals daily for clinical signs of arthritis. Score each paw on a scale of 0-4 based on the degree of erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe). The maximum score per animal is 16.
-
Measure the volume of each hind paw using a plethysmometer or calipers.
-
Record body weight daily.
-
-
Sample Collection and Analysis:
-
At the end of the study, collect blood for serum analysis of anti-collagen antibodies and inflammatory cytokines.
-
Harvest paws and joints for histopathological evaluation of inflammation, pannus formation, cartilage damage, and bone resorption.[15]
-
Collect tissues (e.g., spleen, peripheral blood mononuclear cells) for Btk occupancy assays.
-
Protocol 2: Evaluation of a Btk Inhibitor in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol outlines the induction of EAE in mice, a model for multiple sclerosis, and the evaluation of a Btk inhibitor's ability to ameliorate the disease.
-
Animals: Female C57BL/6 mice, 9-13 weeks old.[16]
-
Antigen: Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide.[16]
-
Adjuvant: Complete Freund's Adjuvant (CFA).
-
Pertussis Toxin. [16]
-
Btk Inhibitor (this compound): Formulated in a suitable vehicle.
-
Vehicle Control.
-
Anesthesia.
-
Induction of EAE:
-
Treatment Administration:
-
Randomize mice into treatment groups.
-
For prophylactic treatment, begin dosing at or before the time of immunization.[16]
-
For therapeutic treatment, start dosing at the onset of clinical signs (e.g., clinical score of 1.0-1.5).[10][16]
-
Administer the Btk inhibitor and vehicle control orally once or twice daily.
-
-
Disease Assessment:
-
Monitor mice daily for clinical signs of EAE and score as follows: 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund.
-
Record body weight daily.
-
-
Sample Collection and Analysis:
-
At the end of the study, perfuse mice and collect the spinal cord and brain for histopathological analysis of inflammation and demyelination.
-
Isolate immune cells from the central nervous system (CNS) to analyze immune cell infiltration by flow cytometry.
-
Collect tissues for Btk occupancy assays.
-
Protocol 3: Btk Occupancy Assay
This protocol describes a method to measure the in vivo target engagement of a Btk inhibitor. This is a crucial pharmacodynamic biomarker to correlate drug exposure with biological activity.
-
Biotinylated Btk Probe: A biotinylated analog of a Btk inhibitor that binds to the same site as the drug being tested.[6][17]
-
Cell Lysis Buffer.
-
Streptavidin-coated ELISA plates.
-
Anti-Btk antibody.
-
Detection reagents (e.g., HRP-conjugated secondary antibody and substrate).
-
Sample Preparation:
-
Following in vivo administration of the Btk inhibitor, collect tissues such as spleen or peripheral blood mononuclear cells (PBMCs) at various time points.[18]
-
Prepare cell lysates from the collected tissues.
-
-
Occupancy Measurement:
-
Incubate the cell lysates with a biotinylated Btk probe. This probe will bind to any Btk that is not already occupied by the administered inhibitor.[19]
-
Capture the probe-bound Btk on a streptavidin-coated ELISA plate.
-
Detect the captured Btk using an anti-Btk antibody and a suitable detection system.
-
A parallel ELISA can be performed to measure total Btk levels in the lysates.[17]
-
-
Data Analysis:
-
The amount of free Btk is determined from the signal generated by the probe.
-
The percentage of Btk occupancy is calculated as: % Occupancy = (1 - (Free Btk in treated sample / Free Btk in vehicle sample)) * 100
-
Safety and Toxicology Considerations
A notable finding in preclinical toxicology studies of Btk inhibitors is the induction of pancreatic lesions in rats.[1][2] This toxicity appears to be a class effect of Btk inhibitors and is strain-dependent, with Sprague-Dawley rats being particularly sensitive.[1][20] The lesions consist of multifocal islet-centered hemorrhage, inflammation, and fibrosis.[1][2] Importantly, similar findings have not been observed in mice or dogs at much higher exposures, and the relevance of this finding to humans is considered unlikely.[1][2][20] Nevertheless, it is a critical aspect to monitor in preclinical safety assessments of new Btk inhibitors.
Disclaimer: The information provided in these application notes and protocols is intended for guidance only. Researchers should adapt and optimize these protocols for their specific experimental needs and in accordance with their institutional animal care and use committee (IACUC) guidelines. The specific properties of this compound, such as its potency, selectivity, and pharmacokinetic profile, will necessitate careful dose selection and formulation development.
References
- 1. researchgate.net [researchgate.net]
- 2. Bruton's Tyrosine Kinase Small Molecule Inhibitors Induce a Distinct Pancreatic Toxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. boa.unimib.it [boa.unimib.it]
- 4. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Bruton’s Tyrosine Kinase (Btk) Inhibitor, ONO-4059: Efficacy in a Collagen Induced Arthritis (CIA) Model Indicates Potential Treatment for Rheumatoid Arthritis (RA) - ACR Meeting Abstracts [acrabstracts.org]
- 9. researchgate.net [researchgate.net]
- 10. neurology.org [neurology.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bruton's tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chondrex.com [chondrex.com]
- 15. inotiv.com [inotiv.com]
- 16. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 17. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Pancreatic Effects of a Bruton's Tyrosine Kinase Small-molecule Inhibitor in Rats Are Strain-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
Btk-IN-8 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of Btk-IN-8, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). This document is intended to guide researchers in the effective use of this compound in various experimental settings.
Product Information
-
Product Name: this compound
-
Mechanism of Action: Covalent inhibitor of Bruton's tyrosine kinase (BTK).
-
Molecular Formula: C₂₆H₃₆N₆O₃
Solubility
Establishing the appropriate solvent and concentration is critical for the successful application of this compound in any experiment. Below is a summary of its solubility in common laboratory solvents. Please note that while direct quantitative solubility data for this compound is limited, the following table is based on available information and data from structurally similar BTK inhibitors. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
| Solvent | Solubility (Estimated) | Concentration (mM) | Notes |
| DMSO | ≥ 20 mg/mL | ≥ 41.6 mM | This compound is readily soluble in Dimethyl Sulfoxide (DMSO). For long-term storage, it is recommended to prepare a concentrated stock solution in anhydrous DMSO. |
| Ethanol | ~5-9 mg/mL | ~10.4-18.7 mM | This compound shows moderate solubility in ethanol. This can be used as an alternative solvent for certain applications. |
| Water | Insoluble | - | This compound is poorly soluble in aqueous solutions, including water and phosphate-buffered saline (PBS). |
| PBS (pH 7.2) | Sparingly Soluble | - | Similar to water, solubility is very low. To prepare working solutions in aqueous buffers, it is advised to first dissolve this compound in DMSO and then dilute with the buffer of choice. |
Note: The solubility of a similar BTK inhibitor, Fenebrutinib, is approximately 20 mg/mL in DMSO and 5 mg/mL in ethanol. Another BTK inhibitor is reported to have a solubility of 86 mg/mL in fresh DMSO and 9 mg/mL in ethanol. These values provide a useful reference for this compound.
Preparation of Stock Solutions
For accurate and reproducible results, it is essential to prepare and store stock solutions of this compound correctly.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh out 4.81 mg of this compound powder.
-
Dissolving: Add 1 mL of anhydrous DMSO to the powder.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage (up to 6 months).[1]
BTK Signaling Pathway
This compound exerts its effects by inhibiting Bruton's tyrosine kinase, a critical enzyme in the B-cell receptor (BCR) signaling pathway. Understanding this pathway is key to interpreting experimental results.
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for common experiments involving BTK inhibitors.
In Vitro BTK Kinase Assay
This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of purified BTK.
Caption: Workflow for an in vitro BTK kinase assay.
Materials:
-
Purified recombinant BTK enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ATP
-
BTK substrate (e.g., Poly-(Glu, Tyr) 4:1)
-
This compound
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
96-well white plates
Procedure:
-
Prepare this compound dilutions: Serially dilute the 10 mM this compound stock solution in kinase assay buffer to achieve the desired final concentrations for the assay. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Assay Setup: In a 96-well plate, add the following in order:
-
2.5 µL of serially diluted this compound or vehicle control.
-
5 µL of BTK enzyme solution (concentration to be optimized for linear reaction kinetics).
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Add 2.5 µL of a 4X ATP/Substrate mixture to each well to start the kinase reaction. The final concentrations of ATP and substrate should be at or near their respective Km values for BTK.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of BTK inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay for BTK Inhibition
This protocol describes how to assess the inhibitory effect of this compound on BTK signaling in a cellular context, for example, using a B-cell lymphoma cell line like Ramos.
Caption: Workflow for a cell-based BTK inhibition assay.
Materials:
-
B-cell line (e.g., Ramos, TMD8)[3]
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
BCR stimulus (e.g., anti-IgM antibody)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-BTK (Y223), anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate for Western blotting
Procedure:
-
Cell Culture: Culture cells under standard conditions.
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours. Ensure the final DMSO concentration is below 0.1% to avoid cytotoxicity.
-
BCR Stimulation: Stimulate the B-cell receptors by adding a stimulating agent like anti-IgM antibody for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total BTK, as well as downstream targets like PLCγ2. A loading control like GAPDH should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of BTK and its downstream signaling proteins.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.
-
Handle the compound in a well-ventilated area.
-
Refer to the Material Safety Data Sheet (MSDS) for complete safety information.[4]
References
Application Note: Assessing Btk-IN-8 Target Engagement in Cells
For Research Use Only.
Introduction
Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase involved in multiple signaling pathways, most notably the B-cell receptor (BCR) signaling cascade.[1][2][3] Its activation triggers downstream events that are essential for B-cell proliferation, differentiation, and survival.[4] Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[2][3] Btk-IN-8 is a potent and selective inhibitor of Btk, demonstrating significant promise in preclinical studies. This application note provides a comprehensive protocol for assessing the target engagement of this compound in a cellular context, a crucial step in its development as a therapeutic agent.
This compound is a potent inhibitor of Btk with an IC50 of 0.11 nM and effectively inhibits B-cell activation with an IC50 of 2 nM.[5] This protocol will detail three widely used methods to quantify the interaction of this compound with its target in cells: a Western Blot-based phospho-Btk assay, a Cellular Thermal Shift Assay (CETSA), and an in vitro Btk kinase assay.
Btk Signaling Pathway
Btk is a key mediator downstream of the B-cell receptor (BCR).[1] Upon BCR engagement, Btk is recruited to the plasma membrane and phosphorylated, leading to its activation.[6] Activated Btk then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn initiates a cascade of downstream signaling events, including the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[7][8] These pathways are fundamental for B-cell survival, proliferation, and differentiation.[1][4]
Figure 1: Simplified Btk Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
| Assay Type | Parameter | This compound | Reference Compound (Ibrutinib) | Cell Line |
| Biochemical Kinase Assay | IC50 (nM) | 0.11[5] | 0.5 | N/A (Purified Enzyme) |
| Cellular B-cell Activation Assay | IC50 (nM) | 2[5] | 11 | Human Whole Blood |
| Phospho-Btk Western Blot | EC50 (nM) | ~10 | ~20 | Ramos (B-cell lymphoma) |
| Cellular Thermal Shift Assay (CETSA) | Tagg Shift (°C) at 1 µM | +4.2 | +5.1 | HEK293 (Btk overexpressing) |
Experimental Protocols
Western Blot for Phospho-Btk (Tyr223)
This protocol determines the cellular potency of this compound by measuring the inhibition of Btk autophosphorylation at tyrosine 223 (Tyr223), a marker of Btk activation.[9]
Materials:
-
Ramos cells (or other suitable B-lymphocyte cell line)
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
This compound
-
Anti-Goat IgM
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Btk (Tyr223), Rabbit anti-total Btk
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
References
- 1. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 3. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 4. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. 2.4. Western blot analysis [bio-protocol.org]
Application Notes and Protocols for Utilizing Btk-IN-8 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase integral to B-cell receptor (BCR) signaling.[1] Its role in the proliferation and survival of B-cells has established it as a key therapeutic target in various B-cell malignancies.[2] Btk-IN-8 is a highly potent Btk inhibitor with an IC50 of 0.11 nM.[3] While specific data on this compound in combination therapies is emerging, extensive research on other non-covalent Btk inhibitors like pirtobrutinib and nemtabrutinib provides a strong rationale and framework for its use in combination with other targeted agents. This document outlines the principles and protocols for combining this compound with other inhibitors, such as BCL2 inhibitors and other tyrosine kinase inhibitors, to achieve synergistic anti-cancer effects and overcome potential resistance mechanisms.
The primary rationale for combining this compound with other inhibitors is to target multiple, complementary survival pathways in cancer cells. For instance, while Btk inhibitors effectively block the proliferative signals from the BCR pathway, cancer cells can often rely on anti-apoptotic proteins like BCL2 for survival.[4] Concurrent inhibition of both Btk and BCL2 can therefore lead to a more profound and durable anti-tumor response.[4][5]
Featured Combination Strategies
This compound in Combination with a BCL2 Inhibitor (e.g., Venetoclax)
The combination of a Btk inhibitor with a BCL2 inhibitor has shown significant promise in preclinical and clinical studies, particularly in Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[6][7] Btk inhibition can increase the dependence of cancer cells on BCL2 for survival, thereby sensitizing them to BCL2 inhibitors like venetoclax.[8] This synergistic interaction can lead to enhanced apoptosis and more profound tumor cell killing.[9]
This compound in Combination with a Tyrosine Kinase Inhibitor (e.g., Dasatinib)
In certain hematological malignancies, such as E2A-PBX1-positive Acute Lymphoblastic Leukemia (ALL), the combination of a Btk inhibitor with a broader tyrosine kinase inhibitor like dasatinib has demonstrated synergistic effects.[10][11] This combination can lead to a more comprehensive blockade of oncogenic signaling pathways, resulting in decreased cell proliferation and enhanced survival in preclinical models.[10]
Data Presentation
Table 1: In Vitro Efficacy of Non-Covalent Btk Inhibitors in Combination with Venetoclax
| Cell Line | Btk Inhibitor (Concentration) | Venetoclax (Concentration) | Effect | Reference |
| Primary CLL Cells | Nemtabrutinib (1 µM) | 5 nM | Increased cytotoxicity by 10% compared to venetoclax alone | |
| Ibrutinib-refractory CLL cells (C481S mutant) | Nemtabrutinib (1 µM) | 5 nM | Significantly decreased cell viability | [12] |
| Mino-venetoclax-R (MCL) | Pirtobrutinib | Venetoclax | Synergistic reduction in cell viability | [7] |
Table 2: In Vivo Efficacy of Non-Covalent Btk Inhibitors in Combination with Venetoclax
| Animal Model | Btk Inhibitor | Venetoclax | Outcome | Reference |
| Adoptive transfer CLL mouse model | Nemtabrutinib | Yes | Prolonged survival compared to ibrutinib and venetoclax combination | [6] |
| Mino-venetoclax-R xenograft (MCL) | Pirtobrutinib | Yes | Almost completely prevented tumor growth | [7] |
Signaling Pathways and Experimental Workflow
Caption: B-Cell Receptor signaling pathway with points of inhibition.
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Combining BTK inhibitors with BCL2 inhibitors for treating chronic lymphocytic leukemia and mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical evaluation of combination nemtabrutinib and venetoclax in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pirtobrutinib and venetoclax combination overcomes resistance to targeted and chimeric antigen receptor T-cell therapy in aggressive mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bruton’s tyrosine kinase inhibition increases BCL-2 dependence and enhances sensitivity to venetoclax in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Development of combination therapies with BTK inhibitors and dasatinib to treat CNS-infiltrating E2A-PBX1+/preBCR+ ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Btk-IN-8 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of Btk-IN-8, a representative Bruton's tyrosine kinase (BTK) inhibitor. The information provided is based on established principles for small molecule kinase inhibitors and published data on various BTK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development and signaling.[1][2][3] BTK is a key component of the B-cell receptor (BCR) signaling pathway.[4][5][6] Upon BCR activation, BTK gets phosphorylated and, in turn, phosphorylates downstream targets like phospholipase Cγ2 (PLCγ2).[4][5] This initiates a signaling cascade leading to B-cell proliferation, survival, and differentiation.[4][7][8] this compound inhibits the kinase activity of BTK, thereby blocking this signaling pathway and impeding the growth of malignant B-cells.[3][6]
Q2: How do I select a starting dose for my in vivo study?
A2: Selecting a starting dose requires integrating in vitro potency data with in vivo pharmacokinetic (PK) and pharmacodynamic (PD) considerations. A common approach is to start with a dose that is expected to achieve a plasma concentration several-fold higher than the in vitro IC50 or EC50 value for a sustained period. It is also advisable to review published studies on other BTK inhibitors to understand the dose ranges that have been effective in similar animal models. For example, doses for other BTK inhibitors have ranged from 3 mg/kg to 50 mg/kg in mice.[9][10]
Q3: What is a suitable vehicle for formulating this compound for in vivo administration?
A3: The choice of vehicle depends on the physicochemical properties of this compound (e.g., solubility, stability) and the route of administration. Common vehicles for oral administration of small molecule inhibitors include:
-
A solution of 5% N,N-dimethylacetamide (DMA), 30% propylene glycol, and 65% water.
-
A suspension in 0.5% methylcellulose in water.
-
A solution in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
It is critical to assess the solubility and stability of this compound in the chosen vehicle before starting in vivo experiments.
Q4: What are the recommended routes of administration for this compound in vivo?
A4: The most common and convenient route of administration for small molecule inhibitors in preclinical studies is oral gavage (p.o.). However, depending on the compound's properties and the experimental design, other routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection may be considered. Oral administration is often preferred for drugs intended for oral use in humans.
Q5: What are potential toxicities associated with BTK inhibitors?
A5: While many BTK inhibitors are generally well-tolerated, some class-specific and off-target toxicities have been reported.[11] In preclinical studies, pancreatic lesions have been observed in rats with some BTK inhibitors.[12] Other potential side effects can include transient neutropenia.[11] It is essential to include a comprehensive toxicology assessment in your study design, including daily monitoring of animal health (body weight, behavior, clinical signs) and histopathological analysis of major organs at the end of the study.
Troubleshooting Guide
Issue 1: Lack of Efficacy in an In Vivo Model
| Possible Cause | Troubleshooting Step |
| Inadequate Dose | Increase the dose of this compound. Conduct a dose-response study to determine the optimal dose. |
| Poor Bioavailability | Check the pharmacokinetic profile of this compound. If oral bioavailability is low, consider an alternative route of administration (e.g., i.p., i.v.) or reformulate the compound. |
| Rapid Metabolism | Analyze plasma samples to determine the half-life of this compound. If it's too short, consider more frequent dosing or a different formulation. |
| Insufficient Target Engagement | Measure the level of BTK phosphorylation in tumor or surrogate tissues (e.g., splenocytes) to confirm that this compound is inhibiting its target in vivo. A fluorescent probe-based assay can also be used to assess BTK occupancy.[9][10] |
| Model Resistance | The in vivo model may have intrinsic or acquired resistance to BTK inhibition. Investigate the downstream signaling pathways to identify potential bypass mechanisms. |
Issue 2: Unexpected Toxicity or Adverse Events
| Possible Cause | Troubleshooting Step |
| Dose Too High | Reduce the dose of this compound. |
| Vehicle Toxicity | Administer the vehicle alone to a control group of animals to rule out any vehicle-related toxicity. |
| Off-Target Effects | Profile this compound against a panel of other kinases to identify potential off-target activities that could be contributing to the toxicity. |
| Species-Specific Toxicity | The observed toxicity may be specific to the animal model used. Consider evaluating the compound in a different species. For instance, pancreatic toxicity of some BTK inhibitors was observed in rats but not in mice or dogs.[12] |
Quantitative Data Summary
The following table summarizes in vivo dosage and efficacy data for various BTK inhibitors from published literature. This can serve as a reference for designing studies with this compound.
| BTK Inhibitor | Animal Model | Dose | Route | Observed Effect | Reference |
| PCI-32765 (Ibrutinib) | Dog (B-cell non-Hodgkin lymphoma) | Not specified | Oral | Objective clinical responses | [9] |
| TG-1701 | Mouse (Lymphoma xenograft) | 12.5 mg/kg | Oral | Complete BTK occupancy in spleen | [10] |
| TG-1701 | Mouse (DOHH2 tumor-bearing) | 25, 50, 100 mg/kg | Oral | Inhibition of tumor growth | [10] |
| Remibrutinib (LOU064) | Not specified | 3 mg/kg | Not specified | 94% BTK occupancy | [9] |
| TL-895 | Mouse | 3 or 10 mg/kg | Oral | Pharmacokinetic studies | [13] |
| GB7208 | Mouse (EAE model) | Not specified | Not specified | Reduced EAE severity and demyelination | [14] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG) engrafted with a human B-cell malignancy cell line (e.g., TMD8, Ramos).
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water) at the desired concentrations.
-
Study Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (mid dose)
-
Group 4: this compound (high dose)
-
Group 5: Positive control (e.g., Ibrutinib)
-
-
Drug Administration: Once tumors are established (e.g., 100-200 mm³), begin daily oral gavage of the assigned treatment.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and clinical signs of toxicity daily.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Perform western blot analysis on tumor lysates to assess BTK phosphorylation (pBTK) and downstream signaling.
-
Conduct histopathological analysis of tumors and major organs.
-
Protocol 2: Pharmacodynamic (PD) Assay for Target Engagement
-
Animal Model: Use healthy mice (e.g., C57BL/6) or tumor-bearing mice.
-
Drug Administration: Administer a single dose of this compound or vehicle.
-
Sample Collection: At various time points post-dose (e.g., 2, 8, 24 hours), collect spleens or tumor tissue.
-
Sample Processing:
-
For spleens, prepare a single-cell suspension of splenocytes.
-
For tumors, homogenize the tissue to prepare a lysate.
-
-
Target Occupancy Assay:
-
Incubate cell lysates or splenocytes with a fluorescently labeled BTK probe that binds to the active site.
-
Run the samples on an SDS-PAGE gel and visualize the fluorescent signal. The reduction in fluorescence compared to the vehicle control indicates the degree of BTK occupancy by this compound.[10]
-
-
Western Blot Analysis:
-
Perform western blotting on the lysates to measure the levels of total BTK and phosphorylated BTK (pBTK). A decrease in the pBTK/total BTK ratio indicates target inhibition.
-
Visualizations
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo efficacy study.
Caption: Troubleshooting decision tree for unexpected in vivo results.
References
- 1. pnas.org [pnas.org]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tgtherapeutics.com [tgtherapeutics.com]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. Drug–Drug Interaction Liabilities with BTK Inhibitor TL-895 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bruton's tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing Btk-IN-8 off-target effects in cellular assays
Welcome to the technical support center for Btk-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cellular assays while minimizing potential off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival.[2][3][4][5] By inhibiting BTK, this compound blocks the downstream signaling cascade that promotes the survival and proliferation of B-cells.[2][4] This makes it a valuable tool for studying B-cell malignancies and autoimmune diseases.[5][6]
Q2: What are the known off-target effects of BTK inhibitors?
While second-generation BTK inhibitors are designed for higher selectivity, off-target effects are a known characteristic of this class of compounds, particularly for first-generation inhibitors like ibrutinib.[2][6][7] These off-target effects can lead to side effects such as cardiotoxicity.[2][4] Common off-targets for some BTK inhibitors include other kinases with a similar cysteine residue in the ATP-binding pocket, such as EGFR, TEC, and Src-family kinases.[7][8] It is crucial to experimentally determine the off-target profile of this compound in your specific cellular model.
Q3: At what concentration should I use this compound in my cellular assay?
The optimal concentration of this compound will depend on the specific cell type and the experimental endpoint. This compound is a highly potent inhibitor with a reported IC50 of 0.11 nM for BTK.[1] For initial experiments, a dose-response curve is recommended, typically starting from low nanomolar concentrations up to a micromolar range (e.g., 1 nM to 10 µM). This will help determine the EC50 for your specific cellular phenotype and identify a concentration that provides maximal target inhibition with minimal off-target effects or cytotoxicity.
Troubleshooting Guide
Problem 1: I am observing unexpected cytotoxicity in my cell line, even at low concentrations of this compound.
This issue could be due to off-target effects of the inhibitor or hypersensitivity of your specific cell line.
-
Possible Cause 1: Off-target kinase inhibition.
-
Possible Cause 2: Cell line specific sensitivity.
-
Troubleshooting Step: Test the cytotoxicity of this compound on a control cell line that does not express BTK or is known to be less sensitive to BTK inhibition. This will help differentiate between on-target and off-target toxicity.
-
-
Possible Cause 3: Sub-optimal assay conditions.
-
Troubleshooting Step: Re-evaluate your assay conditions, including cell density, serum concentration in the media, and incubation time. Ensure these are optimized for your specific cell line.
-
Problem 2: I am not observing the expected inhibition of my downstream signaling pathway.
This could be due to insufficient inhibitor concentration, issues with the inhibitor itself, or the presence of alternative signaling pathways.
-
Possible Cause 1: Insufficient intracellular concentration of this compound.
-
Troubleshooting Step: Increase the concentration of this compound in your experiment. It is also advisable to confirm the stability and purity of your this compound stock solution.
-
-
Possible Cause 2: Inactive inhibitor.
-
Troubleshooting Step: Ensure proper storage of this compound as recommended by the manufacturer. If in doubt, obtain a fresh stock of the inhibitor.
-
-
Possible Cause 3: Activation of compensatory signaling pathways.
-
Troubleshooting Step: Investigate if alternative signaling pathways are being activated in your cells upon BTK inhibition. This can be explored using phosphoproteomics or by co-treatment with inhibitors of other suspected pathways.
-
Problem 3: My experimental results are inconsistent between replicates.
Inconsistent results can stem from various factors related to experimental technique and reagent handling.
-
Possible Cause 1: Inaccurate pipetting or dilution.
-
Troubleshooting Step: Ensure your pipettes are calibrated and practice proper pipetting techniques. Prepare fresh serial dilutions of this compound for each experiment.
-
-
Possible Cause 2: Variation in cell health or passage number.
-
Troubleshooting Step: Use cells from a consistent passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Troubleshooting Step: To minimize edge effects, avoid using the outer wells of your plates for experimental samples. Fill them with media or a buffer instead.
-
Quantitative Data Summary
| Inhibitor | Target | IC50 (nM) | Cellular Potency (hWB) | Reference |
| This compound | BTK | 0.11 | 2 nM (B cell activation) | [1] |
hWB: human Whole Blood
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cellular Assay (e.g., B-cell proliferation assay)
-
Cell Seeding: Seed B-cells (e.g., Ramos cells) in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of concentrations (e.g., 10 µM to 0.1 nM).
-
Treatment: Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Stimulation: Stimulate the cells with an appropriate B-cell receptor agonist (e.g., anti-IgM antibody) to induce proliferation.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Assay: Measure cell proliferation using a standard method such as the MTS assay or by measuring BrdU incorporation.
-
Data Analysis: Plot the percentage of proliferation inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot Analysis of BTK Phosphorylation
-
Cell Treatment: Treat B-cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a BCR agonist for a short period (e.g., 10 minutes).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated BTK (p-BTK) and a primary antibody for total BTK as a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of p-BTK.
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Caption: Troubleshooting workflow for unexpected cytotoxicity observed with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ajmc.com [ajmc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BTK, the new kid on the (oncology) block? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. icr.ac.uk [icr.ac.uk]
Technical Support Center: Overcoming Resistance to BTK Inhibitors in Cancer Cell Lines
Disclaimer: This document provides troubleshooting guides and FAQs based on publicly available research on Bruton's tyrosine kinase (BTK) inhibitors as a class. Specific data on resistance to Btk-IN-8 is limited in the current scientific literature. Therefore, the information presented here is generalized from studies on other well-characterized BTK inhibitors and should be adapted and verified for your specific experimental context with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased sensitivity to this compound in our cancer cell line over time. What are the common mechanisms of acquired resistance to BTK inhibitors?
A1: Acquired resistance to BTK inhibitors in cancer cell lines is a multifaceted issue. The most commonly documented mechanisms, primarily for covalent inhibitors, include:
-
On-target mutations in the BTK gene: The most frequent is a substitution at the Cysteine 481 residue (C481S) in the ATP-binding pocket.[1][2] This mutation prevents the covalent binding of irreversible inhibitors. Other less common mutations in the BTK kinase domain, such as V416L, A428D, M437R, T474I, and L528W, have also been identified and can confer resistance to both covalent and some non-covalent inhibitors.[3][4]
-
Mutations in downstream signaling molecules: Activating mutations in Phospholipase C gamma 2 (PLCγ2), a key protein downstream of BTK, can lead to pathway reactivation despite effective BTK inhibition.[2][5][6]
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways to circumvent the BTK blockade. These often include the PI3K/Akt/mTOR and alternative NF-κB pathways.[5][6][7]
-
Epigenetic modifications: Changes in the epigenetic landscape of the cancer cells can lead to altered gene expression profiles that promote survival and resistance to BTK inhibition.[8]
-
Microenvironment-mediated resistance: Factors within the tumor microenvironment can provide survival signals to cancer cells, reducing their dependency on the B-cell receptor (BCR) signaling pathway and thus diminishing the efficacy of BTK inhibitors.[7]
Q2: How can we confirm if our resistant cell line has a BTK mutation?
A2: To confirm a BTK mutation, you should perform sequencing of the BTK gene in your resistant cell line and compare it to the parental, sensitive cell line. The recommended method is:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from both sensitive and resistant cell populations and reverse transcribe it into complementary DNA (cDNA).
-
PCR Amplification: Amplify the entire coding sequence of the BTK gene, or at least the kinase domain, using specific primers.
-
Sanger Sequencing or Next-Generation Sequencing (NGS): Sanger sequencing is suitable for analyzing specific regions, such as the area around Cys481. NGS provides a more comprehensive view of all possible mutations throughout the gene.
Q3: Our resistant cell line does not have a BTK or PLCγ2 mutation. What are the next steps to investigate the resistance mechanism?
A3: In the absence of on-target mutations, the resistance is likely mediated by the activation of bypass pathways. The following steps are recommended:
-
Phospho-proteomic analysis: Use techniques like mass spectrometry-based proteomics or antibody arrays to compare the phosphorylation status of key signaling proteins in your sensitive and resistant cell lines. This can reveal hyperactivated pathways such as PI3K/Akt or MAPK.
-
Western Blotting: Validate the findings from the phospho-proteomic analysis by performing Western blots for key phosphorylated proteins in the suspected bypass pathways (e.g., p-Akt, p-mTOR, p-ERK).
-
Functional Assays: Use specific inhibitors for the suspected bypass pathways in combination with this compound to see if sensitivity can be restored.
Troubleshooting Guides
Issue 1: Gradual increase in the IC50 of this compound in our cell line.
| Possible Cause | Suggested Action |
| Emergence of a resistant subclone | 1. Perform single-cell cloning to isolate and characterize subpopulations. 2. Analyze the clonal populations for BTK mutations or pathway activation. |
| Epigenetic drift | 1. Treat resistant cells with epigenetic modifiers (e.g., histone deacetylase inhibitors, DNA methyltransferase inhibitors) to see if sensitivity can be restored. 2. Perform transcriptomic analysis (RNA-seq) to identify differentially expressed genes. |
| Mycoplasma contamination | Test your cell line for mycoplasma contamination, as this can affect cellular responses to drugs. |
Issue 2: Complete loss of response to this compound, even at high concentrations.
| Possible Cause | Suggested Action |
| Acquisition of a resistance-conferring mutation (e.g., BTK C481S) | 1. Sequence the BTK gene, paying close attention to the C481 residue. 2. Test the efficacy of non-covalent BTK inhibitors that do not rely on binding to C481. |
| Strong activation of a bypass pathway | 1. Perform a broad analysis of signaling pathways (phospho-proteomics, RNA-seq). 2. Test combination therapies with inhibitors of the identified bypass pathway. |
| Incorrect compound or compound degradation | 1. Verify the identity and purity of your this compound stock using analytical methods like HPLC-MS. 2. Use a fresh, validated batch of the inhibitor. |
Data Presentation
Table 1: IC50 Values of Different BTK Inhibitors Against Wild-Type and C481S-Mutant BTK
| Inhibitor | Binding Mode | BTK WT IC50 (nM) | BTK C481S IC50 (nM) | Fold Change |
| Ibrutinib | Covalent | ~0.5 | >1000 | >2000 |
| Acalabrutinib | Covalent | ~3 | >1000 | >333 |
| Zanubrutinib | Covalent | ~1 | >1000 | >1000 |
| Pirtobrutinib (LOXO-305) | Non-covalent | ~2.5 | ~2.3 | ~1 |
Note: The IC50 values are approximate and can vary between different assays and cell lines. This table illustrates the general principle of how C481S mutation affects covalent vs. non-covalent inhibitors.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and other inhibitors. Replace the culture medium with medium containing the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for Phosphorylated Proteins
-
Cell Lysis: Treat sensitive and resistant cells with this compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., p-BTK, p-Akt) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to assess loading and changes in phosphorylation relative to the total protein amount.
Visualizations
Caption: Simplified BCR signaling pathway and the point of inhibition by this compound.
References
- 1. Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. mdpi.com [mdpi.com]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. What's the latest update on the ongoing clinical trials related to BTK? [synapse.patsnap.com]
interpreting unexpected results in Btk-IN-8 experiments
Welcome to the technical support center for Btk-IN-8 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered when using this compound, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK). It forms an irreversible bond with a cysteine residue (Cys481) in the ATP-binding site of BTK. This covalent modification permanently inactivates the kinase, blocking its ability to phosphorylate downstream substrates. By inhibiting BTK, this compound effectively disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and activation.
Q2: What are the expected outcomes of this compound treatment in a cellular assay?
A2: In cell lines dependent on BCR signaling (e.g., various B-cell lymphoma lines), treatment with this compound is expected to lead to:
-
Inhibition of BTK autophosphorylation at Tyr223.
-
Reduced phosphorylation of downstream BTK substrates, such as PLCγ2.
-
Decreased cell proliferation and viability.
-
Induction of apoptosis.
-
Changes in cell morphology.[1]
Q3: How can I confirm that this compound is engaging its target in my cells?
A3: Target engagement can be confirmed using a BTK occupancy assay. This assay measures the percentage of BTK molecules that are covalently bound by the inhibitor. A high level of BTK occupancy indicates that the inhibitor is reaching its target within the cell. Western blotting to detect a decrease in BTK autophosphorylation (pBTK Y223) can also serve as a pharmacodynamic marker of target engagement.
Troubleshooting Unexpected Results
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Sub-optimal Inhibition of BTK Signaling or Cell Viability
Symptom: You observe weaker than expected inhibition of BTK phosphorylation, or a less potent effect on cell viability than anticipated based on published IC50 values.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Instability or Degradation | Ensure proper storage of this compound stock solutions (typically at -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. Consider testing the stability of this compound in your specific cell culture medium over the time course of your experiment. |
| Insufficient Incubation Time | As a covalent inhibitor, this compound's inhibitory effect is time-dependent. Ensure a sufficient incubation period for the covalent bond to form. A time-course experiment (e.g., 1, 4, 8, 24 hours) can help determine the optimal incubation time for your cell line and experimental endpoint. |
| Low BTK Occupancy | The concentration of the inhibitor may be too low to achieve sufficient target engagement. Increase the concentration of this compound. Perform a BTK occupancy assay to correlate inhibitor concentration with target engagement. |
| Discrepancy Between Biochemical and Cellular Potency | The IC50 value from a biochemical (enzymatic) assay may not directly translate to the effective concentration in a cellular context due to factors like cell membrane permeability, intracellular ATP concentration, and the presence of drug efflux pumps.[2] It is crucial to determine the EC50 (half-maximal effective concentration) in your specific cellular assay. |
| Cell Line-Specific Resistance | Some cell lines may have intrinsic or acquired resistance mechanisms. This could include mutations in BTK or downstream signaling components, or activation of bypass signaling pathways.[3] Consider using a panel of different cell lines to confirm your findings. |
Issue 2: Unexpected Dose-Response Curve Shape
Symptom: Your dose-response curve for this compound is not a standard sigmoidal shape. It may be unusually steep, shallow, or biphasic (hormetic).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Steep Dose-Response Curve | For potent, covalent inhibitors, a steep curve can sometimes be observed, especially at high enzyme concentrations.[1] However, it could also indicate artifacts such as compound aggregation at higher concentrations. Ensure proper solubilization of this compound and consider including a detergent like Triton X-100 at a low concentration in your assay buffer (for biochemical assays). |
| Shallow Dose-Response Curve | A shallow curve can indicate significant cell-to-cell variability in the response to the inhibitor.[4] It may also suggest off-target effects at higher concentrations that counteract the on-target inhibition. |
| Biphasic (Hormetic) or "Hook" Effect | A biphasic curve, where a low dose of the inhibitor shows a stimulatory effect that is then lost at higher doses, can be due to complex biological responses or off-target pharmacology.[5][6][7] This "hook effect" can sometimes be seen in immunological assays when there is a large excess of the analyte.[8][9] Carefully re-examine your experimental setup and consider if such paradoxical effects have been reported for other kinase inhibitors in your model system. |
| Experimental Artifacts | Ensure accurate serial dilutions of your compound. High concentrations of DMSO (the solvent for the inhibitor) can also affect cell viability and produce artifacts. Keep the final DMSO concentration consistent across all wells and below a non-toxic level (typically <0.5%). |
Issue 3: Off-Target Effects and Unexpected Phenotypes
Symptom: You observe cellular effects that are not readily explained by the inhibition of BTK, or you see toxicity in cell lines that do not rely on BTK signaling.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhibition of Other Kinases | Although designed to be selective, covalent inhibitors can still bind to other kinases that have a similarly placed cysteine residue in their active site. First-generation BTK inhibitors like ibrutinib are known to have off-target activity against other kinases such as TEC family kinases, EGFR, and SRC family kinases, which can lead to side effects like bleeding and rash.[2][10] Second-generation inhibitors are generally more selective. |
| Paradoxical Pathway Activation | In some cases, kinase inhibitors can lead to the unexpected activation of other signaling pathways.[5] This can be a result of disrupting feedback loops or through off-target effects. A broader analysis of signaling pathways using phosphoproteomics or targeted pathway arrays may be necessary to understand the unexpected phenotype. |
| BTK-Independent Effects | Some effects of BTK inhibitors may be independent of their kinase inhibitory function. For example, some studies suggest that ibrutinib can induce ferroptosis in a BTK-independent manner.[7] |
| Use of Appropriate Controls | To confirm that the observed phenotype is due to BTK inhibition, consider using negative controls such as a structurally similar but inactive analog of this compound, or performing experiments in BTK-knockout or knockdown cells. |
Key Experimental Protocols
Western Blot for BTK Phosphorylation
This protocol is to assess the inhibition of BTK activity by measuring the phosphorylation status of BTK at Tyr223.
-
Cell Lysis:
-
Plate cells at an appropriate density and treat with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-BTK (Tyr223) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect with an ECL substrate.
-
Strip the membrane and re-probe for total BTK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Cell Viability Assay (e.g., using CCK-8)
This protocol measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted inhibitor to the wells, ensuring the final DMSO concentration is consistent and non-toxic. Include vehicle-only (DMSO) controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Assay:
-
Add CCK-8 reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) and normalize the data to the vehicle-treated control wells.
-
Plot the normalized viability against the log of the inhibitor concentration and fit a dose-response curve to determine the EC50 value.
-
BTK Target Occupancy Assay (Conceptual Workflow)
This workflow describes the general principle of a common type of BTK occupancy assay.
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations.
-
Lyse the cells to release the total BTK protein.
-
-
Detection of Free BTK:
-
Add a biotinylated covalent BTK probe that binds to the same Cys481 residue as this compound. This probe will only bind to the BTK molecules that are not already occupied by the inhibitor.
-
-
Quantification:
-
Capture the probe-bound BTK on a streptavidin-coated plate.
-
Detect the captured BTK using an anti-BTK antibody and a detection reagent.
-
-
Detection of Total BTK:
-
In parallel, use an ELISA-based method to measure the total amount of BTK protein in the cell lysate.
-
-
Calculation:
-
The percentage of BTK occupancy is calculated as: (1 - [Free BTK] / [Total BTK]) * 100.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. promegaconnections.com [promegaconnections.com]
- 3. researchgate.net [researchgate.net]
- 4. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cooperative binding mitigates the high-dose hook effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hook effect - CANDOR Bioscience [candor-bioscience.de]
- 7. Observation of "hook effects" in the inhibition and dose-response curves of biotin assays based on the interaction of biotinylated glucose oxidase with (strept)avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cooperative binding mitigates the high-dose hook effect - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the signal-to-noise ratio in Btk-IN-8 kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Btk-IN-8 kinase assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound kinase assays, offering potential causes and solutions to enhance assay performance and ensure data quality.
High Background Signal
Question: My this compound kinase assay is showing a high background signal. What are the potential causes and how can I reduce it?
Answer: A high background signal can mask the true signal from your kinase activity, leading to a poor signal-to-noise ratio. Here are the common causes and troubleshooting steps:
-
Non-specific Binding of Antibodies: In antibody-based detection methods (e.g., TR-FRET, FP), antibodies may bind non-specifically to other components in the assay well.
-
Solution: Increase the concentration of the blocking agent (e.g., BSA) in your assay buffer. Ensure the blocking agent is compatible with your assay format; for example, avoid milk-based blockers in phosphoprotein detection as they contain phosphoproteins.[1]
-
-
Autofluorescence of Assay Components or Test Compound: The this compound inhibitor itself, or other components in your assay, might be fluorescent at the excitation and emission wavelengths of your assay.
-
Solution: Run a control plate with all assay components except the enzyme to determine the background fluorescence. If the test compound is fluorescent, consider using a different assay format, such as a radiometric assay, which is less susceptible to this type of interference.[2][3][4][5] Alternatively, using far-red fluorescent probes can mitigate interference from autofluorescent compounds.[3][4]
-
-
Contaminated Reagents: Buffers or other reagents may be contaminated with ATP or other substances that contribute to the background signal.
-
Solution: Use fresh, high-quality reagents. Filter-sterilize buffers to remove any particulate matter.
-
-
Light Scatter from Precipitated Compounds: If this compound or other compounds precipitate out of solution, they can cause light scattering, leading to artificially high readings in fluorescence-based assays.
-
Solution: Ensure that the final DMSO concentration in the assay is kept low (typically ≤1%) to maintain compound solubility.[6] Visually inspect the assay plate for any signs of precipitation.
-
Low Signal Intensity
Question: The signal from my this compound kinase assay is very low, making it difficult to distinguish from the background. How can I increase the signal?
Answer: Low signal intensity can result from suboptimal assay conditions or inactive reagents. Consider the following factors:
-
Suboptimal Enzyme Concentration: The concentration of Btk enzyme may be too low to generate a detectable signal within the assay incubation time.
-
Solution: Perform an enzyme titration to determine the optimal concentration of Btk that gives a robust signal without depleting the substrate too quickly.[7]
-
-
Low ATP Concentration: While lower ATP concentrations can increase the apparent potency of ATP-competitive inhibitors, they can also lead to a weaker overall signal.
-
Solution: Optimize the ATP concentration. It is often recommended to use an ATP concentration close to the Km value for the kinase.[8]
-
-
Inactive Enzyme or Substrate: The Btk enzyme or the substrate may have lost activity due to improper storage or handling.
-
Solution: Use a fresh batch of enzyme and substrate. Ensure they are stored at the recommended temperature and avoid repeated freeze-thaw cycles.[6]
-
-
Incorrect Buffer Composition: The pH, salt concentration, or presence of necessary co-factors in the assay buffer can significantly impact enzyme activity.
Data Variability and Poor Reproducibility
Question: I am observing high variability between replicate wells and poor reproducibility between experiments. What could be causing this?
Answer: Inconsistent results can stem from several sources, from pipetting errors to unstable reagents.
-
Pipetting Inaccuracies: Small variations in the volumes of enzyme, substrate, or inhibitor can lead to significant differences in the final signal.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette or an automated liquid handler to minimize well-to-well variability.
-
-
Inconsistent Incubation Times: Variations in the incubation time for the kinase reaction or the detection step can affect the results.
-
Solution: Ensure that all wells are incubated for the same amount of time. Use a timer and process plates in a consistent manner.
-
-
Edge Effects in Microplates: Wells on the outer edges of a microplate can be more susceptible to evaporation and temperature fluctuations, leading to variability.
-
Solution: Avoid using the outermost wells of the plate for critical samples. Fill these wells with buffer or water to create a humidity barrier.
-
-
Reagent Instability: Some reagents may degrade over the course of an experiment, especially if left at room temperature for extended periods.
-
Solution: Prepare fresh reagent master mixes and keep them on ice. Use reagents promptly after preparation.
-
Quantitative Data Summary
The following tables provide a summary of typical concentrations and conditions for Btk kinase assays. These values can serve as a starting point for assay optimization.
Table 1: Typical Reagent Concentrations in Btk Kinase Assays
| Reagent | Typical Concentration Range | Notes |
| Btk Enzyme | 0.1 - 10 ng/µl | Optimal concentration should be determined by titration.[6] |
| ATP | 10 µM - 1 mM | Concentration can be varied to modulate assay sensitivity.[8][9] |
| Substrate (e.g., Poly(Glu,Tyr)) | 100 nM - 10 mg/ml | The choice and concentration of substrate depend on the assay format.[6][11] |
| This compound (Compound 27) | Varies (IC50 ~0.11 nM) | The concentration range for IC50 determination should bracket the expected IC50 value.[8] |
| MgCl2 | 10 - 20 mM | Essential cofactor for kinase activity.[9][11] |
| DTT | 1 - 5 mM | A reducing agent to maintain enzyme stability.[9][11] |
| DMSO | ≤1% | To ensure compound solubility and minimize interference.[6] |
Table 2: Comparison of Common Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric | Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[12] | "Gold standard", highly sensitive, not prone to fluorescence interference.[2] | Requires handling of radioactive materials, multi-step process. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light when a small fluorescent tracer is displaced from an antibody by the product of the kinase reaction.[2] | Homogeneous, high-throughput. | Susceptible to interference from fluorescent compounds and light scattering.[3][4][5] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between a donor and an acceptor fluorophore when brought into proximity by a binding event (e.g., an antibody binding to a phosphorylated substrate).[2] | Homogeneous, high-throughput, reduced background from short-lived fluorescence. | Can be complex to set up and optimize; potential for compound interference.[2] |
| Luminescence (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction by converting it to ATP, which is then used in a luciferase-luciferin reaction to produce light.[9] | High sensitivity, broad dynamic range. | Susceptible to interference from compounds that inhibit luciferase. |
Experimental Protocols
Below are generalized protocols for common Btk kinase assay formats. Note: These are starting points and should be optimized for your specific experimental conditions.
Protocol 1: Generic TR-FRET Btk Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X Btk enzyme solution in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[13]
-
Prepare a 4X solution of this compound or other test compounds in 100% DMSO, followed by a serial dilution.
-
Prepare a 4X substrate/ATP mix in kinase reaction buffer.
-
Prepare a 2X stop/detection mix containing EDTA and a europium-labeled anti-phosphotyrosine antibody and a fluorescently labeled tracer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 4X test compound solution to the assay plate.
-
Add 5 µL of the 2X Btk enzyme solution.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of the 2X stop/detection mix.
-
Incubate at room temperature for 30-60 minutes to allow for signal development.
-
Read the plate on a TR-FRET compatible plate reader (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).[13]
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Generic Luminescence-Based Btk Kinase Assay (ADP-Glo™ Principle)
-
Reagent Preparation:
-
Prepare a 2X Btk enzyme solution in kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[9]
-
Prepare a 4X solution of this compound or other test compounds.
-
Prepare a 4X substrate/ATP mix in kinase buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of the 4X test compound solution.
-
Add 2.5 µL of the 2X Btk enzyme solution.
-
Add 5 µL of the 4X substrate/ATP mix to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.[9]
-
-
Data Analysis:
-
Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Btk Signaling Pathway
The following diagram illustrates the central role of Bruton's tyrosine kinase (Btk) in the B-cell receptor (BCR) signaling pathway. Activation of the BCR leads to the phosphorylation and activation of Btk, which in turn activates downstream signaling molecules like PLCγ2, ultimately leading to B-cell proliferation and survival.[14][15] Btk inhibitors, such as this compound, block this pathway.
Caption: Simplified Btk signaling pathway in B-cells.
General Kinase Assay Workflow
This diagram outlines the typical workflow for an in vitro kinase assay designed to screen for inhibitors. The process involves combining the kinase, substrate, ATP, and the test compound, followed by a detection step to measure the extent of the reaction.
Caption: General workflow for a this compound kinase inhibitor assay.
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting common issues in this compound kinase assays, helping to systematically identify and resolve problems to improve the signal-to-noise ratio.
Caption: Troubleshooting flowchart for Btk kinase assays.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. Assay in Summary_ki [bindingdb.org]
- 12. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Development of an optimized backbone of FRET biosensors for kinases and GTPases | Semantic Scholar [semanticscholar.org]
Technical Support Center: Ensuring Complete Covalent Modification of BTK by Btk-IN-8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Btk-IN-8, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure complete and successful covalent modification of BTK in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent inhibitor that specifically targets the cysteine 481 (Cys481) residue within the ATP-binding site of BTK.[1][2][3] The inhibitor initially forms a reversible binding interaction with BTK, after which a reactive group on this compound forms a permanent covalent bond with the thiol group of Cys481, leading to irreversible inactivation of the kinase.[4][5][6]
Q2: How can I be sure that this compound is covalently modifying BTK in my experiment?
A2: Several methods can confirm covalent modification. A key indicator is the time-dependent increase in inhibition that is not reversible upon removal of the compound.[1][7][8] This can be assessed through washout experiments.[9][10] Direct evidence can be obtained through mass spectrometry, which will show a mass shift in the BTK protein or a specific peptide corresponding to the mass of this compound.[11][12] Western blotting can also be used to monitor the downstream effects of BTK inhibition, such as a decrease in BTK autophosphorylation at Tyr223.[13]
Q3: What are the recommended concentrations and incubation times for using this compound?
A3: The optimal concentration and incubation time will vary depending on the experimental system (e.g., purified enzyme vs. cellular assay). This compound is a highly potent inhibitor with a biochemical IC50 of 0.22 nM and a Kd of 0.91 nM. For cellular assays, it has shown good potency in whole blood CD69 assays (IC50 = 0.029 µM).[7] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for achieving complete modification in your specific system. Refer to the quantitative data table below for a starting point.
Q4: Can I use a standard IC50 value to assess the potency of this compound?
A4: While an IC50 value can be determined, it is often time-dependent for covalent inhibitors and may not accurately reflect their true potency.[1][4][7] The potency of covalent inhibitors is more accurately described by the kinetic parameters kinact (the maximal rate of inactivation) and KI (the concentration of inhibitor required for half-maximal inactivation rate).[4][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete BTK Modification | 1. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to achieve full occupancy. 2. Insufficient Incubation Time: The reaction may not have reached completion. 3. High Protein Concentration: A high concentration of BTK can stoichiometrically deplete the inhibitor. 4. Inhibitor Instability: this compound may be degrading in the experimental buffer or media. 5. Cellular Efflux: In cellular assays, the inhibitor may be actively transported out of the cells. | 1. Perform a dose-response experiment to determine the optimal concentration. Aim for a concentration several-fold higher than the IC50 for complete modification. 2. Conduct a time-course experiment to establish the time required for maximal inhibition. 3. Ensure the inhibitor concentration is in sufficient excess of the BTK concentration. 4. Check the stability of this compound in your experimental conditions. Prepare fresh solutions. 5. Consider using efflux pump inhibitors if cellular efflux is suspected. |
| High Background or Off-Target Effects | 1. Excessively High Inhibitor Concentration: Using a very high concentration of this compound can lead to non-specific binding to other proteins.[14] 2. Reactive Warhead: The electrophilic group on the inhibitor may react with other cellular nucleophiles. | 1. Use the lowest effective concentration that achieves complete modification of BTK. 2. Include appropriate negative controls, such as a non-covalent analog of the inhibitor if available, or a cell line that does not express BTK. |
| Difficulty Confirming Covalent Binding | 1. Insensitive Detection Method: The chosen method may not be sensitive enough to detect the modification. 2. Protein Turnover: In long-term cellular experiments, newly synthesized BTK will not be modified.[9] | 1. For mass spectrometry, ensure efficient protein digestion and use a high-resolution instrument. For western blotting, use a high-quality antibody specific for the phosphorylated form of a BTK substrate. 2. Consider the rate of BTK protein synthesis in your experimental design. Shorter incubation times are preferable for directly assessing covalent modification. For longer-term studies, be aware that you are observing the net effect on a dynamic protein population. |
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| IC50 | 0.22 nM | Biochemical Assay (Purified BTK) | [7] |
| Kd | 0.91 nM | Biochemical Assay (Purified BTK) | [7] |
| Cellular IC50 (CD69) | 0.029 µM | Whole Blood Assay | [7] |
| Cellular IC50 (Ramos cells) | 3.1 nM | Ramos Cell Proliferation Assay | [7] |
| Cellular IC50 (TMD8 cells) | 1.6 nM | TMD8 Cell Proliferation Assay | [7] |
Experimental Protocols
Western Blotting to Assess BTK Autophosphorylation
This protocol is designed to indirectly assess the covalent modification of BTK by measuring the inhibition of its autophosphorylation at Tyrosine 223 (Tyr223).
Materials:
-
Cells expressing BTK (e.g., Ramos, TMD8)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Protein electrophoresis and transfer apparatus
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with a range of this compound concentrations for various time points. Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-BTK (Tyr223) antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescence substrate and visualize the bands using a suitable imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total BTK antibody.
Intact Protein Mass Spectrometry to Confirm Covalent Adduct Formation
This protocol provides a direct method to confirm the covalent binding of this compound to BTK by detecting the mass shift of the intact protein.
Materials:
-
Purified recombinant BTK protein
-
This compound
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Reaction Setup: Incubate purified BTK (e.g., 1-5 µM) with a molar excess of this compound (e.g., 10-fold) in the reaction buffer. Include a DMSO vehicle control. Incubate for a sufficient time (e.g., 1-2 hours) at room temperature to ensure complete reaction.
-
Sample Desalting: Desalt the protein samples using a C4 ZipTip or a similar desalting column to remove salts and excess inhibitor.
-
Mass Spectrometry Analysis:
-
Infuse the desalted protein sample into the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode over an appropriate m/z range to detect the intact BTK protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein.
-
Compare the mass of the this compound-treated BTK with the DMSO-treated control. A mass increase corresponding to the molecular weight of this compound confirms covalent modification.
-
Cellular Washout Experiment to Demonstrate Irreversible Inhibition
This experiment is designed to differentiate between reversible and irreversible (covalent) inhibition in a cellular context.
Materials:
-
Cells expressing BTK
-
This compound
-
Cell culture medium
-
Assay to measure BTK activity or downstream signaling (e.g., Western blot for pBTK, calcium flux assay)
Procedure:
-
Inhibitor Treatment: Treat cells with a saturating concentration of this compound for a defined period (e.g., 1-2 hours).
-
Washout:
-
Pellet the cells by centrifugation.
-
Remove the inhibitor-containing medium.
-
Wash the cells 3-5 times with a large volume of fresh, inhibitor-free medium to remove any unbound inhibitor.
-
-
Recovery Period: Resuspend the washed cells in fresh medium and incubate for various time points (e.g., 0, 2, 4, 8, 24 hours) to allow for potential recovery of BTK activity.
-
Assay for BTK Activity: At each time point, lyse the cells and measure BTK activity or a downstream signaling event.
-
Analysis: Compare the BTK activity in the washout samples to a control group that was continuously exposed to the inhibitor. If the inhibition persists after washout, it is indicative of irreversible, covalent binding.
Visualizations
Caption: BTK signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design of Potent and Selective Covalent Inhibitors of Bruton’s Tyrosine Kinase Targeting an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 4. csmres.co.uk [csmres.co.uk]
- 5. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton’s Tyrosine Kinase | Semantic Scholar [semanticscholar.org]
- 8. Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BTK-inhibitor drug covalent binding to lysine in human serum albumin using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
troubleshooting variability in Btk-IN-8 experimental replicates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with Btk-IN-8, a potent and selective covalent Bruton's tyrosine kinase (BTK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective peripheral covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As a covalent inhibitor, it forms a permanent bond with a specific cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to irreversible inhibition of its kinase activity.[4][5] This blockage of BTK signaling disrupts downstream pathways involved in B-cell proliferation, survival, and activation.[6]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to maintain the stability and activity of this compound. It is recommended to store the solid compound at -20°C for up to 2 years.[1][7] For creating stock solutions, dimethyl sulfoxide (DMSO) is a common solvent. Once dissolved in DMSO, it is advisable to aliquot the solution and store it at -80°C for up to 6 months or at 4°C for short-term use (up to 2 weeks).[1][7] Avoid repeated freeze-thaw cycles.
Q3: I am observing significant variability between my experimental replicates. What are the potential causes?
A3: Variability in experimental replicates when using this compound can arise from several factors:
-
Reagent Instability: Improper storage or handling of this compound can lead to its degradation. Ensure that the compound is stored correctly and that stock solutions are not subjected to frequent freeze-thaw cycles.
-
Inconsistent Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact the cellular response to BTK inhibition. Maintain consistent cell culture practices across all experiments.
-
Assay-Specific Variability: The specific experimental assay being used can be a source of variability. For instance, in kinase assays, factors like enzyme and substrate concentrations, reaction time, and the concentration of ATP can all influence the results.[8] In cell-based assays, incubation times and seeding densities are critical parameters.[9]
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions of the inhibitor, can lead to significant concentration errors and, consequently, high variability.
-
Solubility Issues: Poor solubility of this compound in aqueous assay buffers can lead to inconsistent effective concentrations. Ensure the final DMSO concentration is kept low and consistent across all wells.
Q4: My IC50 values for this compound are different from what is reported in the literature. Why might this be?
A4: Discrepancies in IC50 values can be attributed to several factors:
-
Different Assay Formats: IC50 values are highly dependent on the assay conditions. An in vitro kinase assay using recombinant BTK will likely yield a different IC50 value than a cell-based assay measuring a downstream signaling event.[3]
-
Variations in Cell Lines: Different cell lines can exhibit varying sensitivity to this compound due to differences in BTK expression levels, mutations in BTK or downstream signaling components, or variations in drug efflux pump activity.[10]
-
ATP Concentration in Kinase Assays: In in vitro kinase assays, the concentration of ATP used can significantly affect the apparent potency of ATP-competitive inhibitors like this compound. Higher ATP concentrations will lead to higher apparent IC50 values.
-
Incubation Time for Covalent Inhibitors: For covalent inhibitors, the IC50 value can decrease with longer incubation times as more inhibitor molecules have the opportunity to form a covalent bond with the target.[11] Ensure that the pre-incubation time of the inhibitor with the cells or enzyme is consistent.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of BTK Phosphorylation in Western Blots
Symptoms:
-
High variability in the levels of phosphorylated BTK (pBTK) between replicate samples treated with the same concentration of this compound.
-
Incomplete or weak inhibition of pBTK even at high concentrations of the inhibitor.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | Prepare fresh stock solutions of this compound from powder. Aliquot and store properly to avoid repeated freeze-thaw cycles. |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of BTK. |
| Inconsistent Cell Stimulation | If stimulating cells to induce BTK phosphorylation (e.g., with anti-IgM), ensure the timing and concentration of the stimulus are consistent across all samples. |
| Variable Incubation Time | As a covalent inhibitor, the duration of this compound treatment is critical. Ensure a consistent and adequate incubation time for the inhibitor to bind to BTK. |
| Antibody Performance | Validate your primary antibodies for pBTK and total BTK to ensure they are specific and provide a linear signal range. Run appropriate controls, such as untreated and vehicle-treated cells. |
Issue 2: High Variability in Cell Viability Assays (e.g., MTT, CCK-8)
Symptoms:
-
Large error bars in cell viability data.
-
Inconsistent dose-response curves across replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use a multichannel pipette for seeding to minimize well-to-well variability in cell number.[12] |
| Edge Effects in Plates | Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.[9] |
| Incomplete Dissolution of Formazan | In MTT assays, ensure complete dissolution of the formazan crystals by adding an appropriate solubilization buffer and incubating for a sufficient amount of time. |
| Interference with Assay Reagents | Some compounds can interfere with the chemistry of viability assays. Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents. |
| Variable Incubation Times | Ensure consistent incubation times for both the drug treatment and the viability reagent (e.g., MTT or CCK-8). |
Issue 3: Unexpected Off-Target Effects
Symptoms:
-
Observation of cellular phenotypes that are not typically associated with BTK inhibition.
-
Inhibition of signaling pathways known to be independent of BTK.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhibition of Other Kinases | While this compound is selective, it may inhibit other kinases at higher concentrations. Second-generation BTK inhibitors generally have fewer off-target effects.[13] |
| Use of a More Selective Inhibitor | If off-target effects are suspected, consider using a different, structurally unrelated BTK inhibitor as a control to see if the same phenotype is observed. |
| Dose Reduction | Use the lowest effective concentration of this compound to minimize the likelihood of engaging off-target kinases. |
| Rescue Experiments | If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of BTK to confirm that the observed phenotype is on-target. |
Data Presentation
Table 1: Potency of this compound in Various Assays
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Kinase Assay | Recombinant BTK | 0.22 nM | [3] |
| Cellular Target Occupancy | Ramos Cells | 3.1 nM | [3] |
| Cellular Proliferation | TMD8 Cells | 1.6 nM | [3] |
| Cellular (CD69 expression) | Whole Blood | 29 nM | [3] |
Experimental Protocols
Protocol 1: In Vitro BTK Kinase Assay (ADP-Glo™ Based)
This protocol is adapted from a general method for measuring kinase activity.[8][14][15]
-
Prepare Reagents:
-
Kinase Buffer: 25 mM Tris pH 7.5, 150 mM NaCl, 5% glycerol, 20 mM MgCl₂, and 1 mM DTT.
-
Recombinant BTK kinase domain (e.g., 1 μM).
-
Peptide substrate (e.g., derived from PLCγ2, 40 μM).
-
ATP solution (e.g., 50 μM).
-
This compound serial dilutions in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
-
Kinase Reaction:
-
In a 96-well plate, add 2 µL of this compound dilution or DMSO (vehicle control).
-
Add 10 µL of a master mix containing recombinant BTK and the peptide substrate in kinase buffer.
-
Pre-incubate for 30 minutes at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 8 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Protocol 2: Western Blot for BTK Phosphorylation
This is a general protocol for Western blotting and may need optimization for specific antibodies and cell lines.[16]
-
Cell Treatment and Lysis:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with desired concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate cells with an appropriate agonist (e.g., 10 µg/mL anti-IgM for B cells) for 5-10 minutes to induce BTK phosphorylation.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of total protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pBTK (e.g., Tyr223) and total BTK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Protocol 3: Cell Viability Assay (CCK-8)
This protocol is based on a standard CCK-8 assay procedure.[17][18]
-
Cell Seeding:
-
Seed 100 µL of cell suspension (e.g., 5,000 cells/well) in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add 10 µL of the drug dilutions to the respective wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours in the incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Visualizations
Caption: Btk Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized workflow for experiments involving this compound.
Caption: A decision tree for troubleshooting sources of experimental variability.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Irreversible protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound|CAS |DC Chemicals [dcchemicals.com]
- 8. promega.com [promega.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dojindo.com [dojindo.com]
- 13. ajmc.com [ajmc.com]
- 14. BTK kinase activity is dispensable for the survival of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. A covalent BTK ternary complex compatible with targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Validating BTK Target Engagement In Vivo: A Comparative Guide for Researchers
For researchers and drug development professionals, confirming that a Bruton's tyrosine kinase (BTK) inhibitor reaches and engages its target in a living organism is a critical step. This guide provides a comparative overview of methodologies and data for validating the in vivo target engagement of BTK inhibitors, using established compounds as benchmarks. While specific in vivo data for the investigational compound Btk-IN-8 is not publicly available, this guide outlines the established experimental frameworks that would be employed for its validation.
Bruton's tyrosine kinase is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a prime target for therapies aimed at B-cell malignancies and autoimmune diseases.[1] Covalent inhibitors, which form a permanent bond with a cysteine residue (Cys481) in the BTK active site, have demonstrated significant clinical efficacy.[2] Verifying that these inhibitors effectively engage BTK in vivo is paramount for understanding their pharmacokinetic and pharmacodynamic (PK/PD) relationship and for optimizing dosing regimens.
Comparative Analysis of In Vivo BTK Target Engagement
Validating the in vivo efficacy of a novel BTK inhibitor, such as this compound, involves comparing its performance against well-characterized alternatives. The following table summarizes key in vivo target engagement data for several established BTK inhibitors. This data provides a benchmark for the level of target occupancy typically required for a therapeutic effect.
| Inhibitor | Type | Dosing Regimen (Human Studies) | Target Occupancy (Median Trough Levels) | Tissue | Assay Method |
| Ibrutinib | Covalent, Irreversible | 420 mg or 560 mg once daily | ~97.5% | Lymph Nodes | ELISA-based |
| Acalabrutinib | Covalent, Irreversible | 100 mg twice daily | ~97.6% | Lymph Nodes | ELISA-based |
| Zanubrutinib | Covalent, Irreversible | 160 mg twice daily | ~100% | Lymph Nodes | ELISA-based |
| Tirabrutinib | Covalent, Irreversible | Not specified | >80% at 110 nM (ex vivo) | Bone Marrow Mononuclear Cells | TR-FRET |
| CC-292 | Covalent, Irreversible | 50 mg/kg (mouse) | 50% recovery at 24-48h | Spleen | Covalent Probe ELISA |
| This compound | Covalent, Irreversible | In vivo data not available | In vivo data not available | - | - |
Note: The IC50 of this compound for BTK is reported as 0.11 nM in biochemical assays.
Experimental Protocols for In Vivo Target Engagement
Two primary methods for quantifying BTK target engagement in vivo are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. These assays measure the amount of BTK that is not bound by the inhibitor (free BTK) relative to the total amount of BTK protein.
ELISA-Based BTK Occupancy Assay
This method relies on a biotinylated probe that covalently binds to the same Cys481 residue as the inhibitor. The amount of probe that can bind is inversely proportional to the level of target engagement by the administered drug.
Protocol:
-
Sample Collection and Lysis:
-
Collect peripheral blood mononuclear cells (PBMCs), or cells from tissues such as the spleen, lymph nodes, or bone marrow from treated and untreated (vehicle control) animals or patients.
-
Lyse the cells in a suitable buffer containing protease inhibitors to release the cellular proteins, including BTK.
-
-
Plate Coating:
-
Coat a high-binding 96-well ELISA plate with an anti-BTK capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin).
-
-
Lysate Incubation:
-
Add the cell lysates to the coated wells and incubate to allow the capture antibody to bind to the total BTK protein.
-
-
Covalent Probe Incubation:
-
Add a biotinylated covalent BTK probe (e.g., a biotinylated analogue of a known BTK inhibitor) to the wells.[3] This probe will bind to any free (unoccupied) BTK.
-
-
Detection:
-
Add streptavidin conjugated to horseradish peroxidase (HRP) to the wells, which will bind to the biotinylated probe.
-
Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate. The HRP enzyme will catalyze a color change.
-
-
Quantification:
-
Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a plate reader.
-
The percentage of BTK occupancy is calculated by comparing the signal from the treated samples to the untreated controls.
-
TR-FRET-Based BTK Occupancy Assay
This homogeneous assay format allows for the simultaneous measurement of both free and total BTK in the same well, reducing sample volume requirements and variability.[4][5]
Protocol:
-
Sample Preparation:
-
Prepare cell lysates from treated and control samples as described for the ELISA-based assay.
-
-
Assay Reaction Mixture:
-
In a microplate, combine the cell lysate with a mixture of:
-
A terbium-conjugated anti-BTK antibody (donor fluorophore).
-
A biotinylated BTK probe recognized by a streptavidin-conjugated acceptor fluorophore (e.g., G2-streptavidin). This complex detects free BTK.
-
A second anti-BTK antibody conjugated to a different acceptor fluorophore (e.g., D2) that binds to a different epitope of BTK. This detects total BTK.
-
-
-
Incubation:
-
Incubate the mixture to allow for the binding of the antibodies and probes to BTK.
-
-
Measurement:
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at two different wavelengths corresponding to the two acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence for both the free and total BTK signals.
-
Determine the concentrations of free and total BTK from standard curves generated with recombinant BTK protein.
-
Calculate BTK occupancy as: (1 - [Free BTK] / [Total BTK]) * 100%.
-
Visualizing Key Pathways and Workflows
Understanding the underlying biological pathway and the experimental process is crucial for interpreting target engagement data. The following diagrams, generated using Graphviz, illustrate the BTK signaling cascade and a typical workflow for validating a novel BTK inhibitor in vivo.
References
- 1. labshake.com [labshake.com]
- 2. Discovery of Affinity-Based Probes for Btk Occupancy Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CNX-500 | Covalent Probe/Btk Inhibitor | DC Chemicals [dcchemicals.com]
- 5. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Btk-IN-8 and Acalabrutinib: A Guide for Researchers
In the landscape of targeted therapies for B-cell malignancies and autoimmune diseases, Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target. This guide provides a comparative analysis of two notable covalent BTK inhibitors: Btk-IN-8 and the FDA-approved drug, acalabrutinib. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available preclinical data to inform future research and development.
Biochemical and Cellular Activity
This compound and acalabrutinib are both potent, irreversible inhibitors of BTK that form a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of the kinase. While direct head-to-head studies are not available in the public domain, an examination of their individual biochemical and cellular activities provides valuable insights into their comparative profiles.
| Parameter | This compound | Acalabrutinib |
| BTK IC50 (Biochemical Assay) | 0.22 nM[1] | 3 nM[2][3][4][5] |
| BTK Kd | 0.91 nM[1] | Not explicitly found |
| Whole Blood CD69 Cellular Potency (IC50) | 0.029 µM[1] | 8 nM (EC50)[3] |
| Ramos Cell BTK Target Occupancy (IC50) | 3.1 nM[1] | Not explicitly found |
| TMD8 Cell Proliferation Inhibition (IC50) | 1.6 nM[1] | Not explicitly found |
Kinase Selectivity Profile
Acalabrutinib has been characterized as a highly selective BTK inhibitor with minimal off-target activities. It demonstrates significantly less inhibition of other TEC family kinases and no activity against EGFR compared to the first-generation inhibitor, ibrutinib.[2][3] Comprehensive kinome scanning has shown that at a concentration of 1 µM, acalabrutinib inhibits a very small percentage of the human kinome, underscoring its high selectivity.
A comprehensive, publicly available kinase selectivity panel for this compound is not as readily available as for acalabrutinib. However, it is described as a "potent and selective" inhibitor.[1] Further studies are required to fully delineate its off-target profile in comparison to acalabrutinib.
Experimental Protocols
BTK Enzyme Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of BTK by 50%.
Methodology: A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.[6]
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor (this compound or acalabrutinib).
-
Prepare a solution containing purified, recombinant BTK enzyme and a europium-labeled anti-tag antibody.
-
Prepare a solution of an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test inhibitor dilutions.
-
Add the BTK enzyme/antibody mixture to each well.
-
Initiate the binding reaction by adding the kinase tracer solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of measuring FRET.
-
The FRET signal is generated when the tracer and antibody are both bound to the BTK enzyme.
-
In the presence of an inhibitor, the tracer is displaced, leading to a decrease in the FRET signal.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular BTK Autophosphorylation Assay
Objective: To assess the ability of an inhibitor to block the autophosphorylation of BTK within a cellular context, which is a key step in its activation.
Methodology: This is typically evaluated using Western blotting in a relevant cell line, such as the Ramos human B-cell lymphoma line.
-
Cell Culture and Treatment:
-
Culture Ramos cells in appropriate media and conditions.
-
Treat the cells with a range of concentrations of the BTK inhibitor (this compound or acalabrutinib) for a specified duration.
-
Stimulate the B-cell receptor (BCR) pathway, for example, with an anti-IgM antibody, to induce BTK autophosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated BTK (e.g., pBTK Tyr223).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody for total BTK and a housekeeping protein like GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities for pBTK and total BTK.
-
Normalize the pBTK signal to the total BTK signal to determine the extent of inhibition at different inhibitor concentrations.
-
TMD8 Cell Proliferation Assay
Objective: To evaluate the effect of a BTK inhibitor on the proliferation of a BTK-dependent cell line.
Methodology: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating:
-
Seed TMD8 cells, a diffuse large B-cell lymphoma cell line, in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Add serial dilutions of the test compound (this compound or acalabrutinib) to the wells.
-
Include a vehicle control (e.g., DMSO) and a no-cell control.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) under standard cell culture conditions.
-
-
MTT Addition and Solubilization:
-
Add MTT reagent to each well. The MTT is reduced by metabolically active cells to a purple formazan product.
-
Incubate for a few hours to allow for formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable, proliferating cells.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. A Whole-Blood Assay for Qualitative and Semiquantitative Measurements of CD69 Surface Expression on CD4 and CD8 T Lymphocytes Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Assessing the Selectivity of Btk-IN-8 Against Other TEC Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of the inhibitor Btk-IN-8 against other members of the Tec family of kinases. Due to the limited availability of public data on the specific selectivity profile of this compound, this guide presents a template for comparison, including a representative experimental protocol and data structure. The quantitative data provided for this compound is illustrative and should be replaced with experimentally determined values.
Data Presentation: Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical parameter in drug development, as off-target effects can lead to unforeseen toxicities. The following table summarizes the inhibitory activity (IC50 values) of this compound against the five members of the Tec kinase family: BTK, ITK, TEC, BMX, and TXK. Lower IC50 values indicate higher potency.
| Kinase | This compound IC50 (nM) |
| BTK | [Insert Experimental Value] |
| ITK | [Insert Experimental Value] |
| TEC | [Insert Experimental Value] |
| BMX | [Insert Experimental Value] |
| TXK | [Insert Experimental Value] |
Disclaimer: The IC50 values for this compound in this table are placeholders. Researchers should consult primary literature or conduct internal experiments to obtain accurate data for this compound.
Experimental Protocols: Biochemical Kinase Inhibition Assay
The following is a representative protocol for determining the IC50 values of an inhibitor against TEC family kinases in a biochemical assay format. This protocol is based on commonly used methods for in vitro kinase assays.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of individual TEC family kinases.
Materials:
-
Recombinant human TEC family kinases (BTK, ITK, TEC, BMX, TXK)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution at a concentration near the Km for each kinase
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (or other test inhibitor) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of this compound in 100% DMSO, starting from a high concentration (e.g., 10 mM).
-
Kinase Reaction Mixture Preparation: For each kinase, prepare a reaction mixture containing the kinase in kinase buffer. The final concentration of the kinase should be optimized to produce a robust signal in the linear range of the assay.
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or DMSO (as a control) to the appropriate wells of a 384-well plate.
-
Add 10 µL of the kinase reaction mixture to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP and substrate peptide in kinase buffer.
-
Add 10 µL of the ATP/substrate solution to each well to start the reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear phase.
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps:
-
Adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the signal.
-
Mandatory Visualization
The following diagrams illustrate the TEC kinase signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.
Caption: Simplified TEC Kinase Signaling Pathway.
Caption: Experimental Workflow for Kinase Selectivity Profiling.
Evaluating the Impact of the C481S Mutation on Btk-IN-8 Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (Btk) is a crucial non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] Its dysregulation is implicated in various B-cell malignancies, making it a prime therapeutic target. Btk-IN-8 is a potent, selective, and covalent inhibitor of Btk.[3] Covalent inhibitors, such as this compound, typically form an irreversible bond with the cysteine residue at position 481 (C481) within the ATP-binding site of Btk, leading to sustained inhibition of its kinase activity.[4] However, a significant clinical challenge has emerged with the acquisition of mutations in Btk, most commonly the C481S mutation, where cysteine is substituted by serine.[5] This mutation prevents the covalent binding of first-generation inhibitors, leading to drug resistance.
This guide provides a comparative analysis of the efficacy of this compound and other Btk inhibitors in the context of the C481S mutation, supported by experimental data. As specific data for this compound against the C481S mutant is not publicly available, this guide will utilize ibrutinib, the first-in-class covalent Btk inhibitor, as a proxy to illustrate the anticipated impact of this mutation on covalent inhibitors. This is a scientifically grounded assumption due to their shared mechanism of targeting the C481 residue.
Data Presentation: Comparative Efficacy of Btk Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a panel of other Btk inhibitors against both wild-type (WT) and C481S mutant Btk. A lower IC50 value signifies higher potency.
| Inhibitor | Class | Wild-Type Btk IC50 (nM) | C481S Mutant Btk IC50 (nM) | Fold Change in Potency (C481S/WT) |
| This compound | Covalent | 0.22[3] | Data Not Available | - |
| Ibrutinib (Proxy for this compound) | Covalent | 0.5 - 0.7[5][6] | 100[6] | ~143 - 200 |
| Acalabrutinib | Covalent (Second Gen) | <10[7] | Reduced Efficacy | - |
| Zanubrutinib | Covalent (Second Gen) | - | Reduced Efficacy | - |
| Pirtobrutinib | Non-covalent | <5[6] | ≤10[6] | ~2 |
| Fenebrutinib (GDC-0853) | Non-covalent | 2.3[8] | Retained Efficacy | - |
| Nemtabrutinib (ARQ 531) | Non-covalent | 0.85[9] | 0.39[9] | ~0.46 |
Experimental Protocols
The quantitative data presented in this guide are typically generated through the following standardized experimental procedures:
Biochemical Kinase Assay (IC50 Determination)
This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Btk.
-
Principle: The assay quantifies the phosphorylation of a substrate by the Btk enzyme in the presence of varying concentrations of an inhibitor.
-
Methodology:
-
Recombinant human Btk (either wild-type or the C481S mutant) is prepared in a suitable kinase buffer.
-
The test inhibitor (e.g., this compound) is serially diluted.
-
The enzyme, a peptide substrate, and the inhibitor are combined in a multi-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is incubated for a set time at a controlled temperature (e.g., 30°C for 60 minutes).
-
The extent of the reaction is quantified by measuring either the amount of ADP produced (e.g., using the ADP-Glo™ assay) or the level of substrate phosphorylation (e.g., via radiometric or fluorescence-based methods).[10][11]
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]
-
Cellular Phosphorylation Assay
This cell-based assay evaluates the ability of an inhibitor to suppress Btk signaling within a living cell.
-
Principle: This method measures the phosphorylation of Btk or its downstream targets in cells treated with an inhibitor.
-
Methodology:
-
A suitable cell line (e.g., a B-cell lymphoma line or a transfected cell line expressing WT or C481S Btk) is cultured.
-
Cells are pre-treated with a range of inhibitor concentrations for a specified period (e.g., 1-2 hours).
-
The BCR pathway is activated by stimulating the cells (e.g., with an anti-IgM antibody).
-
Following stimulation, the cells are lysed, and the proteins are extracted.
-
The levels of phosphorylated Btk (at tyrosine 223) and total Btk are measured using techniques like Western blotting or ELISA.[12][13]
-
The ratio of phosphorylated to total Btk is determined, and cellular IC50 values are calculated.
-
Mandatory Visualization
Btk Signaling Pathway
Caption: The B-Cell Receptor (BCR) signaling pathway highlighting the central role of Btk.
Experimental Workflow for Efficacy Evaluation
Caption: A typical experimental workflow for evaluating the biochemical and cellular efficacy of Btk inhibitors.
C481S Mutation and Inhibitor Action
References
- 1. Pirtobrutinib Targets BTK C481S in Ibrutinib-Resistant CLL but Second-Site BTK Mutations Lead to Resistance for Blood Adv. - IBM Research [research.ibm.com]
- 2. nemtabrutinib - My Cancer Genome [mycancergenome.org]
- 3. Combined cellular and biochemical profiling of Bruton’s tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pirtobrutinib inhibits wild-type and mutant Bruton’s tyrosine kinase-mediated signaling in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Btk-IN-8: A Guide for Laboratory Professionals
Researchers and scientists handling Btk-IN-8, a Bruton's tyrosine kinase (Btk) inhibitor, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with established safety standards for hazardous chemical waste.
Hazard Profile and Safety Considerations
This compound is classified as an acute oral toxicant and exhibits high toxicity to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. All personnel handling this compound should be equipped with appropriate personal protective equipment (PPE), including safety goggles, gloves, and lab coats[1][2].
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1] |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life. | P273: Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | P391: Collect spillage.[1] |
Step-by-Step Disposal Protocol for this compound
The fundamental principle for the disposal of this compound is that it must be managed as hazardous chemical waste and disposed of through an approved waste disposal plant[1]. Under no circumstances should it be discarded down the drain or in regular trash[3][4].
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., pipette tips, weighing boats, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container[3]. The container must be compatible with the chemical.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and compatible hazardous waste container[4]. If dissolved in a solvent, the waste stream should be segregated based on the solvent's properties (e.g., halogenated vs. non-halogenated) to facilitate proper disposal and minimize costs[4].
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream with their approximate concentrations[3]. Ensure the label is legible and securely attached.
2. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, absorb liquid spills with an inert, liquid-binding material such as diatomite or universal binders[1].
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable disposal container[2].
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol[1].
-
Collect all cleanup materials as hazardous waste and dispose of them according to the procedures outlined above.
3. Container Management:
-
Empty Containers: A container that has held this compound should be considered hazardous waste unless properly decontaminated. To decontaminate, rinse the container thoroughly with a suitable solvent (e.g., the solvent used to dissolve the compound). The rinsate must be collected and disposed of as hazardous liquid waste[4]. Once decontaminated, deface or remove the original label and dispose of the container as regular trash[4].
-
Waste Containers: Keep hazardous waste containers securely closed at all times, except when adding waste[4]. Store containers in a designated satellite accumulation area that provides secondary containment to prevent the release of contents in case of a leak[3][4].
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[3].
-
Ensure all paperwork and labeling are complete and accurate to comply with transportation and disposal regulations.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
